S-Me-DM4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C39H56ClN3O10S |
|---|---|
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChI Key |
AYWIIXDQRUFQGH-SIDGEOBYSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
S-Me-DM4: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Experimental Protocols of a Potent Maytansinoid Metabolite
Introduction
S-Me-DM4, the S-methylated metabolite of the potent maytansinoid DM4, is a critical molecule in the field of antibody-drug conjugates (ADCs). As the primary cellular metabolite of DM4-containing ADCs, a thorough understanding of its chemical and pharmacological properties is paramount for the development of safe and effective cancer therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols relevant to its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals working on ADCs and targeted cancer therapies.
Chemical Structure and Physicochemical Properties
This compound is a derivative of maytansine, a 19-membered ansa macrolide.[] It is formed intracellularly through the S-methylation of DM4, a thiol-containing maytansinoid, by methyltransferases.[4][5] This modification from a thiol to a thioether enhances its lipophilicity and membrane permeability, which is thought to contribute to the "bystander effect" where the cytotoxic agent can diffuse out of the target cell and kill neighboring cancer cells.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | S-Methyl DM4 (Ravatansine) | |
| Synonyms | N2′-Deacetyl-N2′-(4-methyl-4-(methylthio)-1-oxopentyl)maytansine | |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S | |
| Molecular Weight | 794.40 Da | |
| CAS Number | 890654-03-2 | |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | |
| Predicted Water Solubility | 0.00145 mg/mL | |
| Predicted logP | 4.89 (ALOGPS), 5.65 (Chemaxon) | |
| Predicted pKa (Strongest Acidic) | 3.75 | |
| Predicted pKa (Strongest Basic) | -1 | |
| Storage Conditions | Store at -20°C, protect from light, stored under nitrogen. Stock solutions: -80°C for 6 months, -20°C for 1 month. | |
| Purity | ≥ 99% by C18 HPLC |
Pharmacological Properties
This compound is a highly potent microtubule-depolymerizing agent, exerting its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
The following table summarizes the known pharmacological properties of this compound.
| Property | Value | Cell Line | Reference(s) |
| Mechanism of Action | Microtubule/Tubulin Inhibitor | N/A | |
| Cytotoxicity (IC₅₀) | 0.026 nM | KB | |
| Inhibition of Microtubule Assembly (IC₅₀) | 1.7 ± 0.4 µmol/L | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the methylation of its precursor, DM4. While a detailed, step-by-step protocol for this specific reaction is not extensively published, it is described as a reaction of DM4 with an excess of methyl iodide and N,N-diisopropylethylamine in N,N-dimethylformamide (DMF), followed by purification via reverse-phase preparatory HPLC.
A detailed protocol for the synthesis of the precursor, DM4, involves a multi-step process starting from 4-Mercapto-4-methylpentanoic acid.
HPLC-DAD Method for Quantification of this compound
This protocol describes a validated method for the simultaneous quantification of DM4 and this compound in plasma samples.
1. Sample Preparation:
-
Perform a simple protein precipitation of the plasma sample with acetonitrile.
-
Dry 1 mL of the supernatant.
-
Re-suspend the sample in N,N-Dimethylacetamide (DMA).
2. Chromatographic Conditions:
-
Column: Reversed-phase GraceSmart RP18 (4.6 × 150 mm, 5 μm), thermostated at 40 °C.
-
Mobile Phase: Isocratic elution with milliQ water and methanol (25:75, v:v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 μL.
-
Detection: DAD detector at a wavelength of 254 nm.
3. Method Validation Parameters:
-
Limit of Detection (LOD): 0.025 µg/mL.
-
Limit of Quantification (LOQ): 0.06 µg/mL.
-
Linearity Range: 0.06–20 µg/mL.
Microtubule Assembly Assay
This protocol is used to determine the inhibitory effect of this compound on microtubule polymerization.
1. Materials:
-
Microtubule protein (MTP)
-
This compound
-
GTP
-
PEM buffer
2. Procedure:
-
Incubate MTP (3 mg/mL) with a range of this compound concentrations (0–20 μmol/L) in the presence of 1 mmol/L GTP in PEM buffer.
-
The incubation is carried out at 30°C for 45 minutes.
-
For sedimentation assays, centrifuge the formed polymers at 35,000 × g for 1 hour at 30°C.
-
Depolymerize the microtubule pellets at 0°C overnight.
-
Determine the protein concentration of the depolymerized pellets.
Visualizations
Mechanism of Action of this compound within an ADC Context
References
An In-depth Technical Guide to the Mechanism of Action of S-Me-DM4 as a Tubulin Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Content: S-Me-DM4 Mechanism of Action
This compound, a derivative of the potent microtubule-targeting agent maytansine, functions as a highly effective tubulin inhibitor.[1][2] It is a cellular metabolite of antibody-maytansinoid conjugates (AMCs) and is often utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][4] The core mechanism of this compound involves its interaction with tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the normal dynamics of microtubule assembly and disassembly, which are critical for various cellular functions, most notably mitotic spindle formation and cell division.[5]
Binding to Tubulin and Microtubules:
This compound, like other maytansinoids, binds to tubulin. While historically thought to bind at or near the vinblastine-binding site, recent high-resolution crystal structures have revealed that maytansine binds to a distinct site on β-tubulin. This binding site is located at the interface between tubulin heterodimers, sterically hindering the longitudinal interactions required for microtubule elongation. The binding of this compound's parent compound, DM4, to β-tubulin promotes polymerization while inhibiting depolymerization, leading to an abnormal stabilization of microtubules. However, other evidence suggests that at higher concentrations, maytansinoids inhibit tubulin polymerization.
This compound and its related metabolite, S-Me-DM1, exhibit a strong binding affinity for tubulin. Specifically, S-Me-DM1 binds to a small number of high-affinity sites, likely at the microtubule ends. This high-affinity binding is thought to be the primary reason for the potent suppression of microtubule dynamic instability.
Disruption of Microtubule Dynamics:
Microtubules are highly dynamic structures that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. This dynamic nature is essential for their cellular functions. This compound potently suppresses this dynamic instability. At nanomolar concentrations, this compound significantly reduces the rate and extent of both microtubule growth and shortening. This kinetic stabilization of microtubules disrupts their ability to perform their necessary functions.
Interestingly, while this compound is a weaker inhibitor of overall microtubule polymerization compared to its parent compound maytansine, it is a more potent suppressor of dynamic instability. At a concentration of 100 nmol/L, this compound suppresses dynamic instability by 73%, whereas maytansine suppresses it by 45%. At higher concentrations (≥2 μmol/L), this compound has been observed to induce the formation of tubulin aggregates.
Downstream Cellular Consequences:
The disruption of microtubule dynamics by this compound has profound consequences for the cell, primarily leading to cell cycle arrest and apoptosis (programmed cell death).
-
Mitotic Arrest: By disrupting the formation and function of the mitotic spindle, this compound prevents the proper segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle, typically at the G2/M phase.
-
Apoptosis: The prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This results in the activation of caspases and ultimately leads to the dismantling of the cell.
The potent cytotoxicity of this compound, with IC50 values in the nanomolar to picomolar range in various cancer cell lines, is a direct result of its efficient disruption of microtubule function.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound and related maytansinoids with tubulin and microtubules.
Table 1: Inhibition of Microtubule Polymerization
| Compound | IC50 (µmol/L) | Cell Line/System |
| This compound | 1.7 ± 0.4 | Microtubule protein |
| S-Me-DM1 | 4 ± 0.1 | Microtubule protein |
| Maytansine | 1 ± 0.02 | Microtubule protein |
Data from Lopus et al., 2010
Table 2: Binding Affinity to Tubulin
| Compound | Dissociation Constant (KD) (µmol/L) | Method |
| S-Me-DM1 | 0.93 ± 0.22 | Intrinsic fluorescence |
| Maytansine | 0.86 ± 0.23 | Intrinsic fluorescence |
| S-Me-DM1 (to microtubules) | 0.1 ± 0.05 | Scatchard analysis |
Data from Lopus et al., 2010
Table 3: Suppression of Microtubule Dynamic Instability (at 100 nmol/L)
| Compound | Suppression of Dynamicity (%) |
| This compound | 73 |
| S-Me-DM1 | 84 |
| Maytansine | 45 |
Data from Lopus et al., 2010
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as tubulin polymerizes into microtubules.
-
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol (as a polymerization enhancer)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer/plate reader capable of measuring absorbance at 340 nm
-
96-well microplate
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer containing 10% glycerol.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate, add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Add the tubulin/GTP solution to each well to initiate the reaction. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the IC50 value can be calculated as the concentration of this compound that inhibits the polymerization rate by 50%.
-
2. Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network within cells.
-
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody (e.g., mouse monoclonal)
-
Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 18-24 hours).
-
Gently wash the cells twice with PBS.
-
Fix the cells with either ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
3. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells in suspension or adherent culture
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action from ADC delivery to apoptosis.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Critical Role of S-Me-DM4 in Driving the Bystander Effect of Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill neighboring antigen-negative cells, is a pivotal mechanism for enhancing the efficacy of antibody-drug conjugates (ADCs) in heterogeneous tumors. Among the payloads capable of inducing this effect, the maytansinoid derivative S-Me-DM4 has emerged as a significant contributor. This technical guide delves into the core mechanisms of the this compound-mediated bystander effect, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction to the ADC Bystander Effect
ADCs are designed to selectively deliver potent cytotoxic payloads to antigen-expressing (Ag+) tumor cells.[1] However, many solid tumors exhibit heterogeneous antigen expression, where a population of antigen-negative (Ag-) cells can escape direct targeting by ADCs.[2] The bystander effect overcomes this limitation by enabling the ADC's payload, once released from the target cell, to diffuse into the tumor microenvironment and eliminate these adjacent Ag- cells.[1][2] This mechanism broadens the therapeutic window of ADCs and is particularly crucial for treating tumors with varied antigen landscapes.[2]
The key determinants of an ADC's ability to induce a bystander effect are the properties of its linker and payload. A cleavable linker allows for the release of the payload in its free, active form. Subsequently, the payload's physicochemical properties, particularly its membrane permeability, dictate its ability to traverse the cell membrane of the target cell and enter neighboring cells.
This compound: A Potent Maytansinoid Metabolite Driving the Bystander Effect
This compound is the S-methylated metabolite of DM4, a potent maytansinoid that functions by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. DM4 is often conjugated to antibodies via a cleavable linker, such as a disulfide or peptide linker.
Following the internalization of a DM4-containing ADC by an Ag+ cell and its trafficking to the lysosome, the linker is cleaved, releasing DM4 into the cytoplasm. Intracellularly, DM4 can be metabolized by S-methyltransferases to form this compound. Both DM4 and its metabolite, this compound, are characterized by their high lipophilicity and membrane permeability, which are critical for the bystander effect. This allows them to diffuse out of the Ag+ target cell and into the extracellular space, from where they can penetrate and kill adjacent Ag- cells.
The conversion to this compound is a crucial step, as it is a potent cytotoxic agent itself and its properties contribute significantly to the overall bystander killing capacity of the ADC.
Quantitative Analysis of the Bystander Effect
The potency of the bystander effect can be quantified through various in vitro and in vivo assays. Below is a summary of representative quantitative data for maytansinoid-based ADCs and other payloads known for their bystander effects.
| Payload Class | Payload Example | Linker Type | Bystander Effect Potential | In Vitro IC50 (Antigen-Negative Cells in Co-culture) | Reference |
| Maytansinoid | This compound | Cleavable (Disulfide/Peptide) | High | Potent (nM range) | |
| Auristatin | MMAE | Cleavable (vc) | High | Potent (nM range) | |
| Auristatin | MMAF | Cleavable (mc) | Low to Negligible | Micromolar range | |
| Topoisomerase I Inhibitor | SN-38 | Cleavable | Moderate to High | Nanomolar range | |
| Topoisomerase I Inhibitor | DXd | Cleavable | High | Nanomolar range |
Note: The IC50 values can vary significantly depending on the cell lines, co-culture ratios, and experimental conditions used.
Experimental Protocols for Evaluating the Bystander Effect
Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of Ag- cells when cultured in the presence of Ag+ cells and the ADC.
Objective: To quantify the bystander killing of antigen-negative cells by a maytansinoid-based ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., HER2-negative MCF7-GFP)
-
Complete cell culture medium
-
Maytansinoid-based ADC (e.g., Trastuzumab-DM4)
-
Isotype control ADC
-
Free this compound payload
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or high-content imaging system
-
Flow cytometer (optional)
-
Viability dyes (e.g., Propidium Iodide)
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant (e.g., 10,000 cells/well).
-
Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the maytansinoid-based ADC, isotype control ADC, and free this compound in complete culture medium.
-
Add the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
Crucial controls include Ag- cells treated with the ADC to confirm lack of direct targeting and Ag- cells treated with free this compound to determine their sensitivity to the payload.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.
-
-
Quantification:
-
Fluorescence Microscopy/High-Content Imaging:
-
Stain cells with a nuclear dye (e.g., Hoechst 33342) and a viability dye (e.g., Propidium Iodide).
-
Acquire images and use image analysis software to count the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) bystander cells.
-
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Stain with a viability dye.
-
Analyze by flow cytometry, gating on the GFP-positive population to determine the percentage of viable bystander cells.
-
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.
Objective: To assess the role of secreted factors (i.e., released payload) in mediating the bystander effect.
Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
Maytansinoid-based ADC and isotype control ADC
-
6-well and 96-well tissue culture plates
-
Centrifuge and 0.22 µm sterile filters
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
Procedure:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a high concentration of the maytansinoid-based ADC (e.g., 10x IC50) or isotype control ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
-
Centrifuge to pellet cell debris and filter through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with the collected conditioned medium (undiluted or serially diluted).
-
Include controls of Ag- cells treated with fresh medium and fresh medium containing free this compound.
-
-
Incubation and Quantification:
-
Incubate the plate for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay.
-
3D Spheroid Co-culture Model
This model more closely mimics the three-dimensional architecture and cell-cell interactions of a solid tumor.
Objective: To evaluate the bystander effect of a maytansinoid-based ADC in a more physiologically relevant 3D co-culture system.
Materials:
-
Ag+ and fluorescently labeled Ag- cell lines
-
Ultra-low attachment 96-well round-bottom plates
-
Maytansinoid-based ADC, isotype control ADC, and free this compound
-
Confocal microscope
-
Image analysis software
Procedure:
-
Spheroid Formation:
-
Seed a mixture of Ag+ and Ag- cells in ultra-low attachment plates to promote spheroid formation over 72 hours.
-
-
ADC Treatment:
-
Treat the spheroids with the ADC and controls.
-
-
Analysis:
-
Image the spheroids at different time points using a confocal microscope to visualize the distribution of live and dead Ag- (fluorescent) cells within the spheroid.
-
Alternatively, dissociate the spheroids and analyze the cell populations by flow cytometry.
-
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the this compound-mediated bystander effect.
Conclusion
The this compound metabolite plays a pivotal role in the bystander effect of maytansinoid-based ADCs. Its high membrane permeability and potent cytotoxicity enable it to effectively kill neighboring antigen-negative tumor cells, thereby addressing the challenge of tumor heterogeneity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to evaluate and optimize the bystander effect of novel ADC candidates. A thorough understanding and characterization of the bystander effect are essential for the rational design of next-generation ADCs with enhanced therapeutic efficacy.
References
The Intracellular Transformation of DM4 to S-Me-DM4: A Technical Guide for Researchers
Executive Summary
The maytansinoid DM4 is a potent microtubule-depolymerizing agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). Upon internalization into cancer cells, DM4 can undergo intracellular metabolism to form S-Me-DM4, a methylated metabolite. This transformation is of significant interest to researchers and drug developers as this compound retains cytotoxic activity and its formation can influence the overall efficacy and bystander effect of DM4-containing ADCs. This technical guide provides an in-depth overview of the formation of this compound from DM4 in cancer cells, including the underlying biochemical pathways, detailed experimental protocols for its detection and quantification, and a summary of relevant quantitative data.
Introduction
Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of monoclonal antibodies for tumor-associated antigens. Upon binding to the target antigen, the ADC is internalized, and the cytotoxic payload is released within the cell to exert its therapeutic effect. DM4 is a thiol-containing maytansinoid that, once liberated from its ADC linker, can be metabolized into this compound. This S-methylation is an important consideration in the preclinical and clinical development of DM4-based ADCs. Understanding the kinetics and mechanisms of this conversion is crucial for optimizing ADC design and predicting clinical outcomes.
The Biochemical Pathway of this compound Formation
The formation of this compound from DM4 is an enzymatic process that occurs intracellularly. The primary mechanism is the S-methylation of the free sulfhydryl group of DM4.
The Chemical Transformation
The conversion of DM4 to this compound involves the transfer of a methyl group to the sulfur atom of DM4's thiol moiety. This reaction is catalyzed by a class of enzymes known as S-methyl-transferases. The methyl donor in this reaction is S-adenosyl-L-methionine (SAM), a common co-substrate in methylation reactions.
Putative Enzymes Involved
While the general class of enzymes responsible for the S-methylation of DM4 are S-methyl-transferases, the specific enzyme(s) have not been definitively identified in the context of maytansinoid metabolism in cancer cells. Based on their known functions in xenobiotic metabolism, two potential candidates are:
-
Thiopurine S-methyltransferase (TPMT): TPMT is a cytosolic enzyme known to catalyze the S-methylation of thiopurine drugs and other thiol-containing compounds.[1][2] Genetic polymorphisms in TPMT can lead to variations in enzyme activity, which could potentially influence the rate of this compound formation.[3]
-
Catechol-O-methyltransferase (COMT): COMT is another methyltransferase involved in the metabolism of catecholamines and various drugs with a catechol structure.[4] While its primary substrates are catechols, its potential activity on thiol-containing compounds like DM4 warrants further investigation.
The Role of Glutathione
Glutathione (GSH) is a ubiquitous tripeptide that plays a central role in cellular detoxification and redox homeostasis.[5] While a direct role for GSH in the enzymatic S-methylation of DM4 has not been established, its influence on the intracellular environment is significant. Depletion of intracellular GSH can impact the availability of S-adenosyl-L-methionine (SAM), the methyl donor for the S-methylation reaction. This is because the synthesis of GSH competes for methionine, a precursor to SAM. Therefore, the intracellular GSH status could indirectly affect the rate of this compound formation.
Experimental Protocols
The detection and quantification of DM4 and this compound in cancer cells require sensitive and specific analytical methods. The following sections outline a general workflow and specific protocols for conducting in vitro studies.
Experimental Workflow
The overall workflow for assessing the formation of this compound from DM4 in cancer cells involves cell culture, treatment with DM4, extraction of intracellular metabolites, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Detailed Methodologies
3.2.1. Cell Culture and Treatment
-
Cell Seeding: Plate a cancer cell line of interest (e.g., SK-BR-3, HT-29) in appropriate cell culture plates (e.g., 6-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
DM4 Treatment: Prepare stock solutions of DM4 in a suitable solvent such as DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and replace it with the DM4-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to assess the kinetics of this compound formation.
3.2.2. Intracellular Metabolite Extraction
-
Washing: After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular DM4 and this compound.
-
Metabolism Quenching and Lysis: Add a sufficient volume of ice-cold methanol (or a methanol/acetonitrile/water mixture) to each well to quench metabolic activity and lyse the cells.
-
Cell Scraping and Collection: Use a cell scraper to detach the cells from the plate surface and collect the cell lysate into microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis.
3.2.3. Analytical Quantification
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and sensitive method for quantifying DM4 and this compound.
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection of DM4 and this compound. Sodium adducts of the analytes may be monitored to enhance sensitivity.
-
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): This method can also be used for the simultaneous quantification of DM4 and this compound, particularly at higher concentrations.
-
Chromatographic Separation: Similar to LC-MS/MS, a C18 column with a suitable mobile phase gradient is used.
-
Detection: A diode-array detector is used to monitor the absorbance at a specific wavelength (e.g., 254 nm) for both DM4 and this compound.
-
Quantitative Data
Quantitative data on the conversion of DM4 to this compound in cancer cells is limited in publicly available literature. However, analytical methods have been developed with specific performance characteristics that are essential for accurate quantification.
Table 1: Performance Characteristics of Analytical Methods for DM4 and this compound Quantification
| Parameter | HPLC-DAD in Human Plasma | LC-MS/MS in Human Plasma |
| Linear Range | 0.06–20 μg/mL | 0.100–50.0 ng/mL |
| Limit of Detection (LOD) | 0.025 μg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.06 μg/mL | 0.100 ng/mL |
| Intra-day Precision (%RSD) | 2.3–8.2% | Not Reported |
| Inter-day Precision (%RSD) | 0.7–10.1% | Not Reported |
| Intra-day Trueness (%Bias) | -1.1 to 3.1% | Not Reported |
| Inter-day Trueness (%Bias) | -10.4 to 7.5% | Not Reported |
Data presented is for plasma, but similar performance is expected in cell lysate matrices with appropriate validation.
Discussion and Future Directions
The S-methylation of DM4 to this compound is a critical metabolic pathway for this ADC payload in cancer cells. While the general mechanism is understood, several areas require further investigation:
-
Identification of Specific S-methyl-transferases: Elucidating the specific enzyme(s) responsible for DM4 methylation will provide a more complete understanding of this metabolic pathway and could reveal potential mechanisms of resistance or sensitivity to DM4-based ADCs.
-
Quantitative Conversion Rates: Determining the kinetic parameters of this compound formation in various cancer cell lines is essential for building accurate pharmacokinetic and pharmacodynamic (PK/PD) models for DM4-containing ADCs.
-
Impact on Bystander Effect: Both DM4 and this compound are reported to be cell-permeable. Quantifying the relative membrane permeability and efflux of both compounds is crucial for understanding their contribution to the bystander killing of neighboring antigen-negative tumor cells.
-
Role of Glutathione: Further studies are needed to clarify the direct or indirect role of glutathione in modulating the S-methylation of DM4 in cancer cells.
Conclusion
The intracellular formation of this compound from DM4 is a key metabolic event for maytansinoid-based ADCs. This technical guide has provided a comprehensive overview of the biochemical transformation, detailed experimental protocols for its investigation, and a summary of the analytical performance for its quantification. Continued research in this area will be instrumental in the rational design and clinical development of the next generation of effective and safe antibody-drug conjugates.
References
- 1. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Thiopurine S-methyltransferase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Ethnic variation of thiopurine S-methyltransferase activity: a large, prospective population study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Maintenance of glutathione levels and its importance in epigenetic regulation [frontiersin.org]
The Intracellular Transformation of DM4: A Technical Guide to the Formation of S-Me-DM4
For Researchers, Scientists, and Drug Development Professionals
The maytansinoid DM4, a potent microtubule-disrupting agent, is a critical component in the design of antibody-drug conjugates (ADCs). Its efficacy is significantly enhanced through intracellular conversion to its S-methylated metabolite, S-Me-DM4. This transformation results in a more lipophilic and cytotoxic compound, capable of inducing cell death and contributing to the "bystander effect" in tumor microenvironments. This technical guide provides a comprehensive overview of this conversion, including quantitative data, detailed experimental protocols, and visualizations of the underlying processes.
Core Concepts: From a Potent Payload to a More Active Metabolite
DM4 is a thiol-containing maytansinoid that, upon release from an ADC within a target cell, undergoes enzymatic methylation. This reaction is catalyzed by intracellular S-methyl-transferases, leading to the formation of this compound.[1][2] The addition of a methyl group increases the hydrophobicity of the molecule, which is believed to enhance its membrane permeability and, consequently, its cytotoxic potency.[3] Both DM4 and this compound can traverse cell membranes, allowing them to exert a "bystander effect" by killing adjacent, antigen-negative tumor cells.[3][4]
Quantitative Analysis: Cytotoxicity of DM4 and this compound
The conversion of DM4 to this compound markedly increases its cytotoxic activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds in various cell lines.
| Compound | Cell Line | IC50 | Reference(s) |
| DM4 | SK-BR-3 | 0.3 - 0.4 nM | |
| This compound | SK-BR-3 | < 30 pM | |
| Maytansine | - | 1 ± 0.02 µM | |
| S-methyl DM1 | - | 4 ± 0.1 µM | |
| S-methyl DM4 | - | 1.7 ± 0.4 µM |
Note: The IC50 values for maytansine, S-methyl DM1, and S-methyl DM4 in the table above refer to the inhibition of microtubule assembly, not cell viability.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 values of DM4 and this compound.
Materials:
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
DM4 and this compound stock solutions (in DMSO)
-
96-well plates
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DM4 and this compound in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Analysis of Intracellular DM4 and this compound by HPLC
This protocol describes the extraction and quantification of DM4 and its metabolite from cell or tissue samples.
Materials:
-
Cell or tissue samples treated with a DM4-containing ADC
-
Lysis buffer
-
Acetonitrile
-
N,N-Dimethylacetamide (DMA)
-
HPLC system with a DAD or MS/MS detector
-
Reversed-phase C18 column
-
Mobile phase: e.g., milliQ water and methanol (25:75, v:v), both acidified with 0.1% v:v formic acid.
-
DM4 and this compound analytical standards
Procedure:
-
Sample Preparation:
-
Cells: Lyse the cell pellet using a suitable lysis buffer.
-
Tissues: Homogenize the tissue samples in a lysis buffer.
-
-
Protein Precipitation: Add acetonitrile to the cell or tissue lysate to precipitate proteins.
-
Extraction: Centrifuge the sample and collect the supernatant. Dry the supernatant and resuspend the residue in DMA.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Elute the analytes using an isocratic flow of the mobile phase.
-
Detect DM4 and this compound at a specific wavelength (e.g., 254 nm) or by mass spectrometry.
-
-
Quantification: Determine the concentration of DM4 and this compound in the samples by comparing their peak areas to a standard curve generated with the analytical standards.
Visualizing the Process
Intracellular Processing of a DM4-Containing ADC
The following diagram illustrates the pathway from ADC internalization to the formation and action of this compound.
Caption: Intracellular processing of a DM4-ADC leading to this compound formation.
Experimental Workflow for ADC Metabolite Analysis
This diagram outlines the general workflow for studying the intracellular metabolites of an ADC.
Caption: Workflow for ADC metabolite identification and quantification.
References
An In-depth Technical Guide to S-Me-DM4: A Key Metabolite in Antibody-Drug Conjugate Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Me-DM4 (S-Methyl-DM4), a crucial metabolite of the potent maytansinoid payload, DM4, utilized in the development of antibody-drug conjugates (ADCs). This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and its significant role in the therapeutic efficacy of ADCs, particularly concerning the bystander effect.
Core Properties of this compound
This compound is the primary cellular and liver metabolite of ADCs that utilize DM4 as their cytotoxic payload.[1] DM4, a synthetic analog of maytansine, is linked to a monoclonal antibody, which directs the cytotoxic agent to tumor cells expressing a specific target antigen. Following internalization of the ADC by the target cell, DM4 is released and can be subsequently methylated to form this compound.
| Property | Value | Reference |
| CAS Number | 890654-03-2 | [1] |
| Molecular Weight | 794.40 Da | [1] |
| Chemical Formula | C39H56ClN3O10S | [1] |
Mechanism of Action: Microtubule Disruption and Bystander Killing
The primary mechanism of action for this compound, like its parent compound DM4, is the inhibition of microtubule polymerization.[1] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
A critical aspect of this compound's therapeutic relevance is its ability to induce a "bystander effect". Due to its ability to permeate cell membranes, this compound can diffuse out of the targeted antigen-positive cancer cell and into neighboring antigen-negative tumor cells, thereby killing them. This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.
Quantitative Data
The cytotoxic and anti-proliferative activities of this compound and its parent compound have been evaluated in various cell lines and biochemical assays.
| Compound | Assay | Cell Line / System | IC50 | Reference |
| This compound | Cytotoxicity | KB cells | 0.026 nM | |
| This compound | Microtubule Assembly Inhibition | Purified tubulin | 1.7 ± 0.4 µmol/L | |
| Maytansine | Microtubule Assembly Inhibition | Purified tubulin | 1 ± 0.02 µmol/L | |
| S-Methyl DM1 | Microtubule Assembly Inhibition | Purified tubulin | 4 ± 0.1 µmol/L |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a method for the sensitive and simultaneous determination of unconjugated DM4 and its metabolite this compound in human plasma.
1. Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the plasma sample to release the analytes from plasma proteins.
-
Reduction: A reduction step is employed to release DM4 that may be conjugated to endogenous molecules.
-
Solid Phase Extraction (SPE): Utilize SPE to remove antibody-maytansinoid conjugates and other interfering substances from the plasma matrix, resulting in a clean sample extract for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable reversed-phase HPLC column for the separation of DM4 and this compound.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray positive ionization. Sodium adduct species of the analytes are often selected for monitoring to enhance sensitivity.
-
Quantification: The method is typically validated for a dynamic range of 0.100–50.0 ng/ml for both analytes.
In Vitro Microtubule Assembly Assay
This assay is used to determine the inhibitory effect of compounds like this compound on the polymerization of tubulin.
1. Materials:
-
Microtubule protein (MTP)
-
GTP (Guanosine triphosphate)
-
PEM buffer
-
This compound (or other test compounds) at various concentrations
2. Procedure:
-
Incubate the microtubule protein with a range of concentrations of the maytansinoid in the presence of GTP in PEM buffer at 30°C for a defined period (e.g., 45 minutes).
-
Centrifuge the samples to pellet the polymerized microtubules.
-
Depolymerize the microtubule pellets at 0°C.
-
Determine the protein concentration of the depolymerized pellets to quantify the extent of microtubule assembly.
-
The IC50 value, the concentration at which 50% of microtubule assembly is inhibited, can then be calculated.
Conclusion
This compound is a pivotal molecule in the field of antibody-drug conjugates. Its potent anti-mitotic activity, coupled with its ability to induce a bystander effect, makes it a significant contributor to the efficacy of DM4-based ADCs. A thorough understanding of its properties, mechanism of action, and the development of robust analytical methods for its quantification are essential for the preclinical and clinical development of next-generation targeted cancer therapies.
References
An In-depth Technical Guide to Maytansinoid Derivatives and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent microtubule-targeting agents, first isolated from the Ethiopian shrub Maytenus ovatus.[1][2] These ansa macrolides exert powerful anti-mitotic activity, leading to cell cycle arrest and apoptosis.[] However, their high systemic toxicity initially limited their therapeutic potential in clinical trials. The advent of antibody-drug conjugates (ADCs) has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells and significantly widening their therapeutic window.[]
This technical guide provides a comprehensive overview of maytansinoid derivatives, focusing on their mechanism of action, metabolic pathways, and the characterization of their metabolites. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.
Mechanism of Action: Microtubule Disruption and Apoptosis
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[] They bind to tubulin at or near the vinca alkaloid binding site, leading to microtubule depolymerization and disruption of the mitotic spindle. This interference with microtubule dynamics triggers the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.
The targeted delivery of maytansinoids via ADCs is a key strategy to enhance their efficacy and reduce off-target toxicity. The ADC binds to a specific antigen on the surface of a cancer cell, is internalized, and trafficked to the lysosome. Inside the lysosome, the linker connecting the antibody to the maytansinoid is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm to exert its anti-mitotic effect.
Maytansinoid Derivatives in ADCs
To facilitate conjugation to antibodies, maytansine is chemically modified to produce derivatives with suitable functional groups. The most commonly used derivatives in clinical development are DM1 (mertansine) and DM4 (soravtansine), which contain a thiol group for linker attachment. These derivatives are conjugated to monoclonal antibodies via either cleavable or non-cleavable linkers.
-
DM1 (Mertansine): A thiol-containing maytansinoid that is a potent anti-mitotic agent.
-
DM4 (Soravtansine): Another thiol-containing maytansinoid with high cytotoxicity.
The choice of linker is crucial as it influences the stability of the ADC in circulation and the mechanism of payload release within the target cell.
Metabolism of Maytansinoid ADCs
Upon administration, maytansinoid ADCs undergo metabolism primarily in the liver. The metabolic fate of the ADC is largely dependent on the type of linker used.
For ADCs with non-cleavable linkers (e.g., T-DM1 with SMCC linker):
The primary route of metabolism involves the degradation of the antibody backbone in the lysosome, leading to the formation of the lysine-linker-drug conjugate, Lysine-SMCC-DM1 , as the main catabolite.
For ADCs with cleavable linkers (e.g., disulfide linkers):
These ADCs are designed to release the maytansinoid payload upon entering the reducing environment of the cell. The initial metabolites are the free thiol-containing maytansinoids, DM1 or DM4 . These can then undergo further metabolism, primarily S-methylation, to form S-methyl-DM1 or S-methyl-DM4 . Subsequent oxidation of the S-methylated metabolites can lead to the formation of sulfoxide and sulfone derivatives.
Quantitative Data
Table 1: In Vitro Cytotoxicity of Maytansinoid Derivatives and Metabolites
| Compound | Cell Line | IC50 (nM) | Reference |
| Maytansine | Various | Sub-nanomolar | |
| DM1 | Various | pM to low nM | |
| DM4 | Various | pM to low nM | |
| S-methyl-DM1 | Various | More potent than maytansine | |
| S-methyl-DM4 | Various | More potent than maytansine | |
| Lysine-SMCC-DM1 | Various | Significantly less potent than maytansine |
Table 2: Preclinical Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Mice
| Parameter | Value | Unit | Reference |
| Clearance (CL) | ~0.7 | L/day/kg (in patients) | |
| Volume of distribution (Vc) | ~3.1 | L (in patients) | |
| Terminal half-life (t1/2) | ~4 | days (in patients) |
Note: Pharmacokinetic parameters can vary depending on the animal model and study design. The values presented for patients are for illustrative purposes.
Table 3: Biodistribution of Trastuzumab Emtansine (T-DM1) in Tumor-Bearing Mice
| Tissue | % Injected Dose per Gram (%ID/g) at 2-6h | Reference |
| Tumor | Varies with DAR | |
| Liver | 7-10 (for lower DAR) | |
| Liver | 24-28 (for higher DAR) |
Experimental Protocols
In Vitro Metabolism of Maytansinoid ADCs using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of maytansinoid derivatives and their metabolites using human liver microsomes (HLMs).
Materials:
-
Human liver microsomes (pooled)
-
Maytansinoid compound (test article)
-
100 mM Phosphate buffer (pH 7.4)
-
20 mM NADPH solution
-
Organic solvent (e.g., acetonitrile or ethyl acetate) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of the maytansinoid test article in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system or a 20 mM NADPH solution in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, add the following in order:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
Test article (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C with gentle agitation for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding a 2-3 fold volume of cold organic solvent (e.g., acetonitrile).
-
Vortex the samples vigorously to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound and identify the formed metabolites.
-
Controls:
-
No NADPH control: To assess non-NADPH dependent degradation.
-
No microsome control: To assess the chemical stability of the compound in the incubation buffer.
-
Positive control: A compound with known metabolic stability in HLMs.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of maytansinoid derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Maytansinoid compound (test article)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the maytansinoid compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
LC-MS/MS Analysis of Maytansinoid Metabolites
This protocol provides a general framework for the quantification of maytansinoid metabolites in a biological matrix (e.g., plasma or microsomal incubates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological samples containing maytansinoid metabolites
-
Internal standard (a stable isotope-labeled analog of the analyte, if available)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample, add 300 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the prepared sample onto the C18 column.
-
Perform a gradient elution using mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energies for each analyte and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards of known concentrations prepared in the same biological matrix.
-
Quantify the concentration of the maytansinoid metabolites in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion
Maytansinoid derivatives, particularly when utilized in antibody-drug conjugates, represent a powerful class of anti-cancer agents. A thorough understanding of their mechanism of action, metabolic pathways, and the biological activity of their metabolites is crucial for the successful development of novel and effective cancer therapies. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in this exciting and rapidly evolving field. Continued research into the nuances of maytansinoid pharmacology will undoubtedly lead to the development of next-generation ADCs with improved efficacy and safety profiles.
References
S-Me-DM4: A Technical Guide to its Biological Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Me-DM4, the S-methylated metabolite of the potent maytansinoid DM4, is a crucial molecule in the field of targeted cancer therapy. As a key component of antibody-drug conjugates (ADCs), its profound cytotoxicity and specific mechanism of action are of significant interest to the drug development community. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
This compound is a microtubule-depolymerizing agent with potent anti-proliferative effects.[1][2] It is the intracellularly formed, stable, and highly cytotoxic metabolite of DM4, a payload commonly used in ADCs.[1][2] The lipophilic nature of this compound allows it to diffuse across cell membranes, enabling a "bystander effect" where it can eliminate neighboring cancer cells that may not have been targeted by the ADC. This guide will delve into the specifics of its mechanism, its effects on cancer cells, and the methodologies used to characterize its activity.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.
This compound exerts its cytotoxic effects through the following steps:
-
Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.
-
Inhibition of Polymerization: This binding disrupts the assembly of tubulin into microtubules, leading to microtubule depolymerization.
-
Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data on Biological Activity
The cytotoxicity of this compound is exceptionally high, with inhibitory concentrations in the sub-nanomolar range against a wide variety of cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| IC50 (Cytotoxicity) | 0.026 nM | KB (human nasopharyngeal carcinoma) | |
| IC50 (Microtubule Assembly Inhibition) | 1.7 µM | In vitro (purified tubulin) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxicity of this compound.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin.
Materials:
-
This compound
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Microplate reader with temperature control
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing tubulin, polymerization buffer, and varying concentrations of this compound in a 96-well plate.
-
Initiation: Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to microtubule formation.
-
Data Analysis: Plot the change in absorbance over time and determine the effect of this compound on the rate and extent of polymerization.
Apoptotic Signaling Pathway
This compound-induced mitotic arrest triggers the intrinsic pathway of apoptosis, which is mediated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its ability to induce mitotic arrest and subsequent apoptosis at sub-nanomolar concentrations makes it a valuable payload for antibody-drug conjugates in the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important molecule. Further research to generate a broader quantitative dataset across diverse cancer types will continue to refine our understanding and application of this compound in oncology.
References
S-Me-DM4 and Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Me-DM4, a potent thiol-containing maytansinoid, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its profound anti-cancer activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport. This technical guide provides an in-depth examination of the core mechanism of action of this compound, focusing on its interaction with tubulin and its subsequent effects on microtubule stability. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Maytansinoids, including the derivative DM4 and its metabolite this compound, are highly effective anti-mitotic agents that induce cell cycle arrest and apoptosis in cancer cells.[1][2] These compounds are often conjugated to monoclonal antibodies to create ADCs, which allows for targeted delivery to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.[][4] this compound is a cellular metabolite of DM4-containing ADCs, formed by the S-methylation of the DM4 payload after its release within the target cell. The primary intracellular target of this compound is tubulin, the fundamental protein subunit of microtubules. By interfering with the normal assembly and disassembly of microtubules, this compound potently disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects through a multifaceted disruption of microtubule dynamics. The core of its mechanism involves binding to tubulin and potently suppressing the dynamic instability of microtubules.
2.1. Binding to Tubulin:
This compound, like other maytansinoids, binds to tubulin at the vinca domain, a site distinct from that of other microtubule-targeting agents like taxanes. This binding inhibits the polymerization of tubulin into microtubules. While this compound and its precursor DM4 are slightly weaker inhibitors of overall microtubule polymerization compared to the parent compound maytansine, they are significantly more potent at suppressing microtubule dynamic instability at nanomolar concentrations.
2.2. Suppression of Microtubule Dynamic Instability:
Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a process known as dynamic instability. This dynamic nature is crucial for the formation of the mitotic spindle during cell division. This compound potently suppresses this dynamic instability by affecting several key parameters:
-
Decreased Growth and Shortening Rates: this compound slows down both the rate at which microtubules grow and the rate at which they shorten.
-
Suppressed Catastrophe and Rescue Frequencies: It dramatically reduces the frequency of "catastrophes" (the switch from a growing to a shrinking state) and also affects the "rescue" frequency (the switch from shrinking back to growing).
-
Increased Time in a Paused State: The overall effect is that microtubules spend more time in an attenuated or paused state, being neither significantly growing nor shortening.
This potent suppression of microtubule dynamics, even at concentrations that do not cause significant microtubule depolymerization, is sufficient to disrupt the formation of a functional mitotic spindle, leading to mitotic arrest.
2.3. Downstream Cellular Effects:
The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events:
-
Mitotic Arrest: The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
-
Apoptosis: Prolonged mitotic arrest ultimately leads to the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and involves the mitochondrial pathway.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data on the effects of this compound and related maytansinoids on microtubule dynamics and polymerization.
| Compound | IC50 for Microtubule Assembly Inhibition (µmol/L) | Reference |
| Maytansine | 1 ± 0.02 | |
| S-methyl-DM1 | 4 ± 0.1 | |
| S-methyl-DM4 | 1.7 ± 0.4 | |
| Table 1: Inhibition of Microtubule Polymerization. |
| Parameter | Control | Maytansine (100 nmol/L) | S-methyl-DM1 (100 nmol/L) | S-methyl-DM4 (100 nmol/L) | Reference |
| Growth Rate (µm/min) | 1.7 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | |
| Shortening Rate (µm/min) | 8.9 ± 0.8 | 5.8 ± 0.4 | 2.7 ± 0.2 | 3.9 ± 0.3 | |
| Catastrophe Frequency (events/s) | 0.023 ± 0.002 | 0.016 ± 0.002 | 0.002 ± 0.001 | 0.002 ± 0.001 | |
| Rescue Frequency (events/s) | 0.018 ± 0.003 | 0.022 ± 0.004 | 0.030 ± 0.005 | 0.025 ± 0.004 | |
| Dynamicity (µm/min) | 6.2 ± 0.5 | 3.4 ± 0.3 | 1.0 ± 0.1 | 1.7 ± 0.1 | |
| Table 2: Effects of Maytansinoids on Microtubule Dynamic Instability in vitro. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microtubule dynamics.
4.1. Tubulin Polymerization Assay:
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (PEM buffer: 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)
-
Guanosine triphosphate (GTP)
-
This compound or other test compounds dissolved in DMSO
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a solution of purified tubulin (e.g., 3 mg/mL) in cold PEM buffer.
-
Add GTP to a final concentration of 1 mM.
-
Aliquot the tubulin solution into microcuvettes.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the cuvettes.
-
Place the cuvettes in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 30-60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.
-
To determine the IC50 value, the amount of polymerized tubulin at steady state is often determined by pelleting the microtubules via centrifugation, followed by protein quantification of the pellet.
4.2. Immunofluorescence Microscopy for Microtubule Visualization:
This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HeLa)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde-based fixative)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution. For microtubule visualization, fixation with ice-cold methanol for 5-10 minutes is often effective.
-
If using a paraformaldehyde-based fixative, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (and DAPI for nuclear staining) in the dark for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and mitotic figures using a fluorescence microscope.
4.3. Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizations
5.1. Signaling Pathway of this compound Induced Apoptosis
Caption: this compound induced apoptotic signaling pathway.
5.2. Experimental Workflow for Assessing this compound Effects
Caption: Experimental workflow for this compound characterization.
5.3. Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound is a highly potent microtubule-targeting agent that effectively induces mitotic arrest and apoptosis in cancer cells. Its primary mechanism of action is the potent suppression of microtubule dynamic instability, which is more pronounced than that of its parent compound, maytansine. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to effectively study and utilize this compound in the development of next-generation cancer therapeutics. The provided visualizations offer a clear framework for understanding the complex molecular and cellular events initiated by this powerful cytotoxic agent.
References
Methodological & Application
S-Me-DM4 In Vitro Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Me-DM4, a sulfhydryl methyl derivative of the potent maytansinoid DM4, is a critical component in the field of targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][] As a metabolite of the ADC payload DM4, this compound exhibits extremely high cytotoxicity, acting as a powerful microtubule-depolymerizing agent.[1][3] Its mechanism of action involves the inhibition of microtubule assembly, which leads to cell cycle arrest and ultimately, apoptosis of cancer cells.[3] The high potency of this compound, with IC50 values often in the picomolar range, makes it an effective anti-cancer agent, but also necessitates its delivery via targeted systems like ADCs to minimize off-target toxicity.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a Cell Counting Kit-8 (CCK-8) assay, a sensitive and reliable colorimetric method for determining cell viability.
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics within the cell. Upon entering the cell, it binds to tubulin, inhibiting the formation of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, the cell cycle is arrested, leading to programmed cell death (apoptosis). The increased hydrophobicity of this compound, due to the additional methyl group, may contribute to its enhanced membrane permeability and potent cytotoxicity.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its parent compound, DM4, in different cancer cell lines. These values highlight the potent cytotoxic nature of these maytansinoids.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | KB | Human Epidermoid Carcinoma | 0.026 |
| DM4 | SK-BR-3 | Breast Cancer | 0.3 - 0.4 |
Note: The IC50 value for SK-BR-3 cells is for the parent compound DM4, which has a similar mechanism of action and potency to this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay using CCK-8
This protocol outlines the steps for determining the cytotoxicity of this compound against a selected cancer cell line using the Cell Counting Kit-8 (CCK-8) assay.
References
How to synthesize S-Me-DM4 for research purposes
Application Notes for S-Me-DM4 in Research
A high-level overview for researchers, scientists, and drug development professionals.
Disclaimer: this compound and its parent compound, DM4, are highly potent cytotoxic maytansinoids. These compounds are intended for research use only by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) and safety protocols must be strictly followed during handling and experimentation.
Introduction
This compound is the S-methylated metabolite of Ravtansine (DM4), a potent microtubule-targeting agent.[1][2] DM4 is a synthetic analog of maytansine, a natural product originally isolated from the shrub Maytenus ovatus.[][4] Due to their high cytotoxicity, with IC50 values often in the sub-nanomolar range, maytansinoids like DM4 are not suitable for use as standalone chemotherapeutic agents.[4] Instead, they are utilized as cytotoxic "payloads" in Antibody-Drug Conjugates (ADCs). This compound is a key metabolite formed within cells after the release of DM4 from an ADC and possesses the ability to induce a "bystander effect" by diffusing into adjacent tumor cells.
Physicochemical and Biological Properties
This compound is a critical compound for study in the context of ADC development, particularly for understanding pharmacokinetics, metabolism, and bystander killing effects.
| Property | Data |
| Chemical Name | S-Methyl DM4 (Ravatansine) |
| Molecular Formula | C₃₉H₅₆ClN₃O₁₀S |
| Molecular Weight | 794.40 g/mol |
| CAS Number | 890654-03-2 |
| Mechanism of Action | Inhibits microtubule assembly by binding to tubulin, leading to mitotic arrest and apoptosis. |
| Cellular Activity | Exhibits potent cytotoxicity against various cancer cell lines. The IC50 for KB cells is reported to be 0.026 nM. |
| Solubility | Soluble in DMSO. |
| Metabolism | This compound is a metabolite of DM4, formed by intracellular S-methylation. This methylation can increase hydrophobicity, potentially enhancing membrane permeability and the bystander effect. |
Experimental Protocols and Methodologies
Conceptual Synthesis Pathway
The synthesis of this compound is typically not performed directly but is achieved through the S-methylation of its precursor, DM4. DM4 itself is a thiol-containing maytansinoid synthesized for conjugation to antibodies.
A general, conceptual approach for the final methylation step, based on published literature, involves the reaction of the thiol-containing maytansinoid (DM4) with a methylating agent. For instance, a published method describes reacting DM4 with an excess of methyl iodide and a non-nucleophilic base like N,N-diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF). The resulting S-methylated product is then purified using techniques like reverse-phase preparatory HPLC.
Note: This is a conceptual description and not a detailed, step-by-step protocol. The synthesis of potent cytotoxins should only be attempted by expert chemists under stringent safety controls. For most research applications, it is recommended to obtain this compound from a reputable chemical supplier.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the quantification of DM4 and this compound in biological matrices to study ADC stability and pharmacokinetics.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient system of methanol and water, often acidified with formic acid (e.g., 75:25 v:v methanol:water with 0.1% formic acid).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Simple protein precipitation from plasma samples using acetonitrile is a common first step.
Visualizations: Workflows and Signaling Pathways
Applications in Research and Drug Development
This compound is a crucial tool for the preclinical and clinical development of maytansinoid-based ADCs.
-
Pharmacokinetic (PK) Studies: As a primary metabolite, quantifying this compound in plasma and tissues is essential for understanding the PK profile, stability, and clearance of the ADC and its payload.
-
Bystander Effect Analysis: The increased hydrophobicity and membrane permeability of this compound compared to DM4 make it a key mediator of the bystander killing effect. This is a desirable property for ADCs targeting tumors with heterogeneous antigen expression.
-
Mechanism of Action Studies: this compound can be used as a reference compound in cellular assays to study the molecular mechanisms of maytansinoid-induced cytotoxicity, microtubule dynamics, and apoptosis.
-
Analytical Standard: High-purity this compound serves as a critical analytical standard for the development and validation of bioanalytical methods (e.g., LC-MS/MS) to detect and quantify the payload and its metabolites in biological samples.
References
Application Note: Quantitative Analysis of S-Me-DM4 in Human Plasma by LC-MS/MS
Abstract
This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of S-Me-DM4, a metabolite of the potent maytansinoid DM4, in human plasma. This method is crucial for pharmacokinetic and toxicokinetic studies in the development of antibody-drug conjugates (ADCs) that utilize DM4 as a payload. The protocol employs a comprehensive sample preparation procedure involving protein precipitation, reduction, and solid-phase extraction to ensure high recovery and removal of matrix interferences. The method has been validated over a dynamic range of 0.100 to 50.0 ng/mL, demonstrating excellent linearity, precision, and accuracy.
Introduction
This compound is a significant metabolite of the cytotoxic agent DM4, which is used as a payload in several antibody-drug conjugates. Accurate quantification of this compound in plasma is essential for understanding the pharmacokinetics, metabolism, and potential toxicity of DM4-containing ADCs. LC-MS/MS offers the high sensitivity and selectivity required for the bioanalysis of such potent compounds at low concentrations in complex biological matrices. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement a reliable LC-MS/MS method for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound and DM4 reference standards
-
Stable isotope-labeled internal standard (e.g., this compound-d3) or a suitable analog internal standard (e.g., Ansamitocin P-3)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Sample Preparation
The sample preparation workflow is designed to remove proteins, reduce any disulfide-bound DM4, and concentrate the analytes of interest.[1][2]
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Reduction: Transfer the supernatant to a new tube and add 50 µL of 100 mM TCEP solution. Incubate at 37°C for 30 minutes to reduce any disulfide bonds.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the TCEP-treated supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
References
Application Note: A Validated HPLC-DAD Method for the Simultaneous Quantification of DM4 and its Metabolite S-Me-DM4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust, validated isocratic High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous separation and quantification of the potent maytansinoid cytotoxin, DM4, and its primary metabolite, S-Me-DM4. This method is applicable for the analysis of these compounds in biological matrices, such as plasma and tissue extracts, which is crucial for pharmacokinetic and pharmacodynamic studies of antibody-drug conjugates (ADCs) that utilize DM4 as a payload. The protocol provides a straightforward and reproducible approach, achieving complete resolution of both analytes within a 13-minute runtime.
Introduction
DM4, a derivative of maytansine, is a highly potent microtubule-depolymerizing agent used as a cytotoxic payload in ADCs. Upon internalization by target cells, the ADC is processed, releasing DM4 to exert its therapeutic effect. In vivo, DM4 can be metabolized, primarily through S-methylation, to this compound. Monitoring the levels of both free DM4 and its S-methylated metabolite is critical for understanding the stability, metabolism, and overall efficacy and safety profile of DM4-containing ADCs. This document provides a detailed protocol for their simultaneous quantification using a widely available HPLC-DAD system.
Experimental Protocol
This protocol is based on a validated method for the analysis of DM4 and this compound in biological matrices.[1][2][3][4][5]
Sample Preparation (from Plasma)
A simple protein precipitation step is employed for the extraction of DM4 and this compound from plasma samples.
-
To a 1 mL plasma sample, add acetonitrile for protein precipitation.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect 1 mL of the supernatant and dry it.
-
Reconstitute the dried residue in N,N-Dimethylacetamide (DMA) for HPLC analysis.
HPLC-DAD System and Conditions
The analysis is performed on a standard HPLC system equipped with a diode array detector.
| Parameter | Value |
| HPLC System | Agilent 1100 or equivalent |
| Column | GraceSmart RP18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Milli-Q Water (acidified with 0.1% v/v formic acid) and Methanol (acidified with 0.1% v/v formic acid) in a 25:75 (v/v) ratio |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| DAD Wavelength | 254 nm for quantitative analysis |
| Run Time | 13 minutes |
Standard Preparation
-
Prepare stock solutions of DM4 and this compound in DMA at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solutions in the appropriate matrix (e.g., blank plasma extract) to prepare calibration standards.
Quantitative Data Summary
The described method has been validated according to ICH guidelines and demonstrates good linearity, sensitivity, precision, and accuracy for the quantification of both DM4 and this compound.
| Parameter | DM4 | This compound |
| Linearity Range | 0.06 - 20 µg/mL | 0.06 - 20 µg/mL |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.06 µg/mL |
| Intraday Precision (%RSD) | 2.3 - 8.2 % | 2.3 - 8.2 % |
| Interday Precision (%RSD) | 0.7 - 10.1 % | 0.7 - 10.1 % |
| Intraday Trueness (%Bias) | -1.1 to 3.1 % | -1.1 to 3.1 % |
| Interday Trueness (%Bias) | -10.4 to 7.5 % | -10.4 to 7.5 % |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample receipt to data analysis.
Caption: HPLC-DAD workflow for DM4 and this compound analysis.
Conclusion
The presented HPLC-DAD method offers a reliable and efficient means for the simultaneous quantification of DM4 and this compound in biological samples. Its simple isocratic nature, coupled with a straightforward sample preparation protocol, makes it readily transferable and applicable for routine analysis in drug development and research settings. This methodology is a valuable tool for assessing the pharmacokinetics and pharmacodynamics of DM4-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-DAD validated method for DM4 and its metabolite this compound quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-DAD validated method for DM4 and its metabolite this compound quantification in biological matrix for clinical and pharmaceutical applications [research.unite.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for S-Me-DM4 in Preclinical Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S-Me-DM4, a potent microtubule-disrupting agent, in the preclinical development of Antibody-Drug Conjugates (ADCs). This compound is the S-methylated metabolite of DM4 (ravtansine), a maytansinoid derivative that serves as a cytotoxic payload in ADCs.[1][2] Understanding its mechanism of action, proper handling, and application in relevant preclinical assays is crucial for the successful development of novel targeted cancer therapies.
Introduction to this compound
This compound and its parent compound, DM4, are highly potent anti-tubulin agents that induce cell cycle arrest and apoptosis.[3][4] In the context of an ADC, the antibody component selectively binds to a tumor-associated antigen on the surface of cancer cells. Following internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the maytansinoid payload. DM4 can then be intracellularly metabolized to this compound.[5] Both DM4 and this compound are membrane-permeable, allowing them to exert a "bystander effect" by diffusing into neighboring antigen-negative tumor cells, thereby enhancing the ADC's anti-tumor activity.
Physicochemical Properties of DM4 and this compound:
| Property | DM4 | This compound |
| Molecular Formula | C38H54ClN3O10S | C39H56ClN3O10S |
| Molecular Weight | ~784.3 g/mol | ~798.4 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Mechanism of Action | Microtubule inhibitor | Microtubule inhibitor |
| Key Feature | Thiol-containing maytansinoid | S-methylated metabolite of DM4 |
Mechanism of Action of this compound
This compound, like other maytansinoids, exerts its cytotoxic effect by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
The signaling pathway for this compound-induced cytotoxicity is as follows:
Caption: Mechanism of action of an this compound-releasing ADC.
Preclinical Evaluation of this compound ADCs
A systematic preclinical evaluation of an this compound ADC involves a series of in vitro and in vivo experiments to assess its efficacy, safety, and pharmacokinetic profile.
Caption: General workflow for preclinical evaluation of a DM4/S-Me-DM4 ADC.
In Vitro Cytotoxicity
The cytotoxic potential of this compound ADCs is typically evaluated in cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the ADC.
Table 1: Representative In Vitro Cytotoxicity of DM4-ADCs
| ADC Target | Cell Line | Target Expression | IC50 (ng/mL) | Reference |
| HER2 | N87 | High | 13 - 43 | |
| HER2 | BT474 | High | 13 - 43 | |
| HER2 | HCC1954 | High | < 173 | |
| HER2 | MDA-MB-361-DYT2 | Moderate | 25 - 80 (High DAR) | |
| HER2 | MDA-MB-361-DYT2 | Moderate | 1500 - 60000 (Low DAR) | |
| CEACAM5 | MKN-45 | High | 38.14 (MMAE payload) | |
| CEACAM5 | BxPC-3 | Moderate | 25.60 (MMAE payload) | |
| CEACAM5 | LS174T | Moderate | 101.4 (MMAE payload) |
Note: Data for DM4-ADCs are presented as representative examples due to limited publicly available data specifically for this compound ADCs. The potency of MMAE-ADCs is included for comparative context.
In Vivo Efficacy
The anti-tumor activity of this compound ADCs is assessed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Table 2: Representative In Vivo Efficacy of DM4-ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| CEACAM5 | Patient-Derived Xenograft | Single and repeated doses | Significant tumor growth inhibition | |
| HER2 | NCI-N87 | 5 mg/kg | Comparable tumor inhibition to other ADCs | |
| CEACAM5 | BxPC-3 (MMAE payload) | 5 mg/kg, q2d x 4 | Significant tumor growth inhibition | |
| CEACAM5 | MKN-45 (MMAE payload) | 5 mg/kg, q2d x 4 | Significant tumor growth inhibition | |
| CEA | LS174T (SN-38 payload) | 10 mg/kg, q4d x 4 | Tumor regression |
Note: Data for DM4-ADCs and other payloads are presented as representative examples.
Pharmacokinetics (PK)
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC and the released payload.
Table 3: Representative Preclinical Pharmacokinetic Parameters of Maytansinoid ADCs
| ADC | Linker | Species | ADC Clearance (mL/day/kg) | Total Antibody Clearance (mL/day/kg) | Reference |
| Anti-HER2-SPP-DM1 | Cleavable (disulfide) | Mouse | 41 | 8.5 | |
| Anti-HER2-MCC-DM1 | Non-cleavable | Mouse | 14 | 8.5 | |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | Rat | 17 | 11 | |
| Anti-CD22-MCC-DM1 | Non-cleavable | Rat | 13 | 11 |
Note: Data for DM1-ADCs are presented as representative examples of maytansinoid ADC pharmacokinetics.
Experimental Protocols
Protocol for ADC Conjugation with a DM4-Linker
This protocol describes a general method for conjugating a thiol-containing DM4 derivative to a monoclonal antibody via a linker.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Concentrate the antibody to a desired concentration (e.g., 5-10 mg/mL).
-
-
Linker Activation (if necessary):
-
If using a linker such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butanoate), react it with the antibody first to introduce a reactive disulfide group.
-
Dissolve the linker in an organic solvent (e.g., DMSO) and add it to the antibody solution at a specific molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove excess, unreacted linker by dialysis or size-exclusion chromatography.
-
-
Antibody Reduction (for cysteine conjugation):
-
For conjugation to native cysteine residues in the antibody hinge region, partially reduce the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
The molar excess of TCEP should be carefully optimized to achieve the desired number of free thiols.
-
Incubate for 1-2 hours at 37°C.
-
-
Conjugation of DM4:
-
Dissolve the thiol-containing DM4 derivative in an organic solvent (e.g., DMA or DMSO).
-
Add the DM4 solution to the activated or reduced antibody solution at a defined molar excess.
-
Incubate the reaction for 18-24 hours at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated DM4 and other reaction components using size-exclusion chromatography (e.g., Sephadex G25) or tangential flow filtration.
-
The final ADC product should be in a formulation buffer suitable for storage and in vivo use.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of an this compound ADC.
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions. Include wells with medium only (blank) and untreated cells (vehicle control).
-
Incubate for 72-96 hours at 37°C, 5% CO2. The incubation time should be optimized based on the payload's mechanism of action.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.
-
Xenograft Model Establishment:
-
Subcutaneously implant human tumor cells (e.g., 2-5 x 10^6 cells in a mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., NSG or BALB/c nude).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, this compound ADC at different dose levels).
-
Administer the treatments intravenously (IV) via the tail vein. The dosing schedule (e.g., single dose, or multiple doses every few days) should be based on preliminary tolerability studies.
-
-
Monitoring and Data Collection:
-
Measure tumor volume (using calipers) and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol for Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive quantification of unconjugated this compound and DM4 in plasma samples.
-
Sample Preparation:
-
To a plasma sample (e.g., 50-100 µL), add an internal standard (e.g., a deuterated analog of DM4).
-
Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
-
To release DM4 from endogenous conjugates, a reduction step may be included.
-
Further clean up the sample using solid-phase extraction (SPE) to remove interfering matrix components.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a suitable C18 or other appropriate column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and DM4 using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each analyte and the internal standard should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound and DM4 in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined by several methods, including UV-Vis spectroscopy and LC-MS.
4.5.1. DAR Determination by UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (e.g., ~252 nm for maytansinoids).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients at both wavelengths and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
4.5.2. DAR Determination by LC-MS
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with PNGase F can simplify the mass spectrum.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system.
-
Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species.
-
The relative abundance of each species is determined from the peak intensities.
-
The average DAR is calculated as the weighted average of the number of drugs per antibody for all species.
Conclusion
This compound is a highly potent cytotoxic payload for the development of next-generation ADCs. Its ability to induce a bystander effect makes it particularly attractive for treating heterogeneous tumors. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and safety of this compound-based ADCs, ultimately facilitating their translation to the clinic. Careful characterization and a thorough understanding of the preclinical data are paramount for the successful development of these promising cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Activity of SAR408701: A Novel Anti-CEACAM5-maytansinoid Antibody-drug Conjugate for the Treatment of CEACAM5-positive Epithelial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Measure S-Me-DM4 Bystander Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. Their efficacy can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload delivered by the ADC to an antigen-positive target cell subsequently diffuses to and kills adjacent antigen-negative tumor cells. This is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied.
S-Me-DM4 is the highly potent, cell-permeable metabolite of the maytansinoid payload DM4.[1] Upon internalization of a DM4-conjugated ADC by a target cell, DM4 is released and can be metabolized to this compound.[1] The lipophilic nature of this compound allows it to traverse cell membranes, initiating a bystander killing effect on neighboring cells.[1][2] The mechanism of action of this compound involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[3]
These application notes provide detailed protocols for two robust cell-based assays to quantify the bystander effect of this compound-releasing ADCs: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .
Data Presentation
The following tables summarize hypothetical quantitative data derived from bystander effect assays. These tables are structured for easy comparison of the cytotoxic effects of an this compound-releasing ADC under different experimental conditions.
Table 1: Cytotoxicity of Anti-Target-ADC-DM4 in Monoculture vs. Co-culture
| Cell Line Configuration | ADC Concentration (nM) | Percent Viability (%) | IC50 (nM) |
| Antigen-Negative (Bystander) Cells Only | 0.1 | 98 ± 4.2 | >100 |
| 1 | 95 ± 5.1 | ||
| 10 | 88 ± 6.3 | ||
| 100 | 75 ± 8.9 | ||
| Antigen-Positive (Target) Cells Only | 0.01 | 85 ± 7.5 | 0.5 |
| 0.1 | 62 ± 5.8 | ||
| 1 | 45 ± 4.3 | ||
| 10 | 15 ± 3.1 | ||
| Co-culture (1:1 Target:Bystander) | 0.1 | 75 ± 6.9 | 5.2 |
| 1 | 55 ± 5.4 | ||
| 10 | 30 ± 4.8 | ||
| 100 | 10 ± 2.5 |
Table 2: Bystander Cell Killing at Varying Ratios of Target to Bystander Cells
| Ratio of Target:Bystander Cells | ADC Concentration (nM) | Percent Viability of Bystander Cells (%) |
| 1:10 | 10 | 65 ± 7.2 |
| 1:5 | 10 | 52 ± 6.1 |
| 1:1 | 10 | 35 ± 4.9 |
| 5:1 | 10 | 15 ± 3.3 |
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Cell Permeability of S-Me-DM4
Introduction
S-Me-DM4 is the primary and highly potent cellular metabolite of DM4 (ravtansine), a maytansinoid payload used in several antibody-drug conjugates (ADCs).[1][2][3] Upon internalization of an ADC into a target cancer cell and subsequent linker cleavage, DM4 is released. Intracellular enzymes can then methylate the thiol group of DM4 to form this compound.[2][4] The ability of both DM4 and this compound to cross cell membranes is critical for the "bystander effect," where the payload diffuses from the target cell to kill adjacent, potentially antigen-negative, tumor cells. Therefore, accurately evaluating the cell permeability of this compound is essential for understanding the overall efficacy and potential off-target effects of DM4-based ADCs.
This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to assess the cell permeability of this compound using a tiered approach, from artificial membrane models to cell-based assays.
Mechanism of Action: Microtubule Disruption
This compound, like its parent compound DM4, exerts its potent cytotoxic effects by inhibiting microtubule assembly. It binds to tubulin, preventing the polymerization required to form functional microtubules. This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.
Caption: Mechanism of this compound cytotoxicity.
Experimental Strategy: A Tiered Approach
A multi-step approach is recommended to build a comprehensive permeability profile for this compound. This strategy begins with a simple, high-throughput in vitro assay to measure passive diffusion, followed by a more complex cell-based model to assess both passive and active transport, and concludes with a functional assay to confirm intracellular activity.
Caption: Tiered workflow for permeability assessment.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound in a cell-free system. PAMPA is a high-throughput assay that models passive, transcellular diffusion across an artificial lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier depending on the lipid composition.
Detailed Methodology
-
Materials:
-
PAMPA plate sandwich (e.g., 96-well Donor and Acceptor plates).
-
Lecithin/dodecane solution (or other suitable lipid mixture).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound, high and low permeability control compounds (e.g., Testosterone and Atenolol).
-
Dimethyl sulfoxide (DMSO).
-
UV-transparent 96-well plates.
-
Plate reader or LC-MS/MS system.
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and control compounds in DMSO. Create a working solution (e.g., 200 µM) by diluting the stock in PBS (final DMSO concentration should be <1%).
-
Membrane Coating: Apply 5 µL of the lipid/dodecane solution to the membrane of each well in the Donor plate and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Add 300 µL of fresh PBS to each well of the Acceptor plate.
-
Donor Plate Loading: Add 200 µL of the compound working solutions (this compound, controls) to the Donor plate wells.
-
Incubation: Carefully place the Donor plate onto the Acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the Donor and Acceptor wells for analysis. Also, prepare equilibrium standards by mixing donor and acceptor solutions.
-
Quantification: Determine the concentration of the compound in each sample using a UV plate reader or, for higher sensitivity and specificity, LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * Vd * Va / ((Vd + Va) * Area * Time) Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
-
Data Presentation
| Compound | Classification | Expected Papp (x 10⁻⁶ cm/s) |
| Atenolol | Low Permeability | < 1 |
| This compound | Test Compound | To be determined |
| Testosterone | High Permeability | > 15 |
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the permeability and potential for active efflux of this compound across a biologically relevant intestinal barrier model. The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, including P-glycoprotein (P-gp), making it the gold standard for predicting in vivo drug absorption. DM4 has been identified as a substrate of P-gp.
Detailed Methodology
-
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids).
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES.
-
This compound and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and a known P-gp substrate like Digoxin).
-
Lucifer Yellow for monolayer integrity testing.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer. Additionally, confirm low permeability to a paracellular marker like Lucifer Yellow.
-
Transport Experiment (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B): Add this compound or control compound (e.g., 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Basolateral to Apical (B-A): Add the compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both donor and receiver compartments. Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Data Presentation
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Atenolol | < 1.0 | < 1.0 | ~1.0 | Low Permeability |
| Propranolol | > 10.0 | > 10.0 | ~1.0 | High Permeability |
| Digoxin | ~1.0 | > 10.0 | > 10 | P-gp Substrate |
| This compound | TBD | TBD | TBD | To be determined |
Protocol 3: Cellular Uptake and Cytotoxicity Assay
Objective: To functionally confirm that this compound can enter cells in sufficient quantities to exert its biological effect. A cytotoxicity assay provides an indirect but crucial measure of effective permeability and intracellular drug action.
Detailed Methodology
-
Materials:
-
Cancer cell line(s) of interest (e.g., SK-BR-3, a breast cancer line).
-
Cell culture medium and 96-well clear-bottom cell culture plates.
-
This compound.
-
Cytotoxicity assay reagent (e.g., MTT or CellTiter-Glo®).
-
Plate reader (absorbance or luminescence).
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound solutions, covering a wide concentration range (e.g., from picomolar to micromolar). Include untreated (vehicle control) wells.
-
Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).
-
Viability Measurement:
-
For MTT: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and read the absorbance.
-
For CellTiter-Glo®: Add the reagent directly to the wells, shake to lyse cells, and read the luminescence, which correlates with ATP levels and cell viability.
-
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability). Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Caption: Workflow for the cytotoxicity assay.
Data Presentation
| Cell Line | This compound IC50 (nM) | Notes |
| KB (human carcinoma) | ~0.026 (for DM4-SMe) | Reference value |
| SK-BR-3 (breast cancer) | TBD | |
| Cell Line with high P-gp | TBD | Compare to low P-gp line |
| Cell Line with low P-gp | TBD | Compare to high P-gp line |
Summary and Interpretation
By integrating the data from these three protocols, a comprehensive permeability profile of this compound can be established.
-
High PAMPA Papp suggests good passive diffusion potential.
-
High Caco-2 Papp (A-B) and an Efflux Ratio near 1 would confirm high, passive transcellular permeability.
-
A Caco-2 Efflux Ratio > 2 would indicate that this compound is a substrate of efflux pumps like P-gp, which could be a mechanism of resistance in some tumor cells.
-
A potent IC50 value in the cytotoxicity assay confirms that this compound can effectively cross the cell membrane to reach its intracellular target, tubulin, and induce cell death. Comparing IC50 values between cell lines with different levels of efflux transporter expression can further validate findings from the Caco-2 assay.
This structured evaluation provides critical insights into the physicochemical and biological properties of this compound, informing the rational design and clinical development of next-generation ADCs.
References
Application Notes and Protocols for In Vivo Efficacy Studies of S-Me-DM4 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] S-Me-DM4 is a highly potent cytotoxic agent, a derivative of the maytansinoid DM4, which acts by inhibiting microtubule assembly.[][5] This document provides detailed application notes and protocols for the design and execution of in vivo efficacy studies for ADCs utilizing the this compound payload.
This compound, a metabolite of DM4, is formed intracellularly and exhibits strong cytotoxic effects. Both DM4 and this compound can diffuse across cell membranes, contributing to a "bystander effect" where neighboring, antigen-negative tumor cells can also be killed. The protocols outlined herein are intended to guide researchers in generating robust and reproducible data to evaluate the anti-tumor activity and tolerability of this compound ADCs in preclinical cancer models.
Mechanism of Action:
The this compound ADC targets a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, and the this compound payload is released into the cytoplasm. This compound then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in mitosis and subsequent apoptosis (programmed cell death).
References
Application Note: S-Me-DM4 as a Reference Standard in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Me-DM4 (S-methyl-DM4) is the primary and highly cytotoxic metabolite of the maytansinoid DM4, a potent tubulin inhibitor used as a payload in antibody-drug conjugates (ADCs).[][2][3][4] The analysis of this compound is critical in pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the stability, metabolism, and bystander effect of DM4-based ADCs.[5] This document provides detailed protocols and data for the use of this compound as a reference standard in common analytical methods, such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This compound is formed intracellularly through the S-methylation of DM4, which is released from the ADC upon internalization into target cancer cells. Both DM4 and this compound can diffuse across cell membranes, contributing to the "bystander effect," where neighboring tumor cells that may not express the target antigen are also killed. Given its significant cytotoxic activity, often comparable to the parent drug, accurate quantification of this compound is essential for evaluating the overall efficacy and potential off-target toxicities of DM4-based ADCs.
Physicochemical Properties and Handling
This compound is available commercially as a high-purity reference standard, often formulated as a solution in DMSO. It is a valuable tool for method development, validation, and as a control in ADC studies.
Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.
-
In solvent (-80°C): Stable for up to 6 months.
-
In solvent (-20°C): Stable for up to 1 month.
-
It is recommended to protect the compound from light and store it under nitrogen.
Analytical Methodologies
The following sections detail validated methods for the quantification of this compound in biological matrices.
I. HPLC-DAD Method for Quantification in Plasma
This method allows for the simultaneous determination of DM4 and this compound in plasma samples.
Sample Preparation Protocol:
A simple protein precipitation step is employed for sample cleanup.
-
To 1 mL of plasma sample, add acetonitrile for protein precipitation.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer 1 mL of the supernatant to a new tube and dry it using a SpeedVac or similar centrifugal vacuum concentrator.
-
Reconstitute the dried residue in N,N-Dimethylacetamide (DMA).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Inject the supernatant into the HPLC system.
Chromatographic Conditions:
-
System: Agilent 1100 Liquid Chromatography system or equivalent, equipped with a solvent pump, online degasser, thermostated autosampler and column compartment, and a Diode Array Detector (DAD).
-
Column: Reversed-phase GraceSmart RP18, thermostated at 40°C.
-
Mobile Phase: Isocratic elution with Milli-Q water and methanol (25:75, v/v), both acidified with 0.1% v/v formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 μL.
-
Detection Wavelength: 254 nm.
-
Run Time: Approximately 13 minutes for complete resolution of DM4 and this compound.
Quantitative Data Summary (HPLC-DAD):
| Parameter | This compound | DM4 |
| Linearity Range | 0.06 - 20 µg/mL | 0.06 - 20 µg/mL |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 0.06 µg/mL |
| Intraday Precision (%RSD) | 2.3 - 8.2% | 2.3 - 8.2% |
| Interday Precision (%RSD) | 0.7 - 10.1% | 0.7 - 10.1% |
| Intraday Trueness (%Bias) | -1.1 to 3.1% | -1.1 to 3.1% |
| Interday Trueness (%Bias) | -10.4 to 7.5% | -10.4 to 7.5% |
Data compiled from studies on human plasma.
Workflow for HPLC-DAD Analysis:
Caption: Workflow for this compound quantification by HPLC-DAD.
II. LC-MS/MS Method for Quantification in Human Plasma
For higher sensitivity, an LC-MS/MS method is recommended. This method is suitable for determining low concentrations of unconjugated DM4 and this compound.
Sample Preparation Protocol:
This protocol involves protein precipitation, reduction, and solid-phase extraction (SPE) to ensure a clean sample extract for analysis.
-
Protein Precipitation: Precipitate proteins in the plasma sample.
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Reduction: A reduction step is employed to release any DM4 that may be conjugated to endogenous molecules.
-
Solid Phase Extraction (SPE): Use SPE for further sample cleanup and concentration of the analytes.
-
Elute the analytes and prepare for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
System: A validated LC-MS/MS system is required.
-
Chromatographic Separation: A suitable column, such as a Thermo Hypersil Gold PFP, can be used.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. Sodium adduct species of both analytes may be selected to enhance sensitivity.
-
Internal Standard: An appropriate internal standard, such as ansamitocin P-3, should be used for accurate quantification.
Quantitative Data Summary (LC-MS/MS):
| Parameter | This compound | DM4 |
| Dynamic Range | 0.100 - 50.0 ng/mL | 0.100 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.100 ng/mL |
This method has been fully validated and demonstrates desired stability and acceptable incurred sample reanalysis.
Workflow for LC-MS/MS Analysis:
Caption: Workflow for sensitive this compound analysis by LC-MS/MS.
Mechanism of Action of this compound
This compound, like its parent compound DM4, exerts its cytotoxic effects by disrupting microtubule dynamics. This interference with microtubule function leads to cell cycle arrest and ultimately apoptosis of cancer cells.
Signaling Pathway:
Caption: Mechanism of action of DM4 and its metabolite this compound.
Conclusion
This compound is an indispensable reference standard for the analytical support of ADC development programs that utilize DM4 as a payload. The protocols and data presented here provide a robust starting point for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for the accurate quantification of this critical metabolite. The use of high-purity this compound reference material is essential for ensuring the reliability and reproducibility of these analytical assays, which are fundamental to understanding the complete pharmacokinetic profile and mechanism of action of DM4-based ADCs.
References
Troubleshooting & Optimization
S-Me-DM4 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing S-Me-DM4, ensuring its stability is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the stability and proper storage of this compound, including frequently asked questions and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Both powdered form and stock solutions require specific conditions to prevent degradation.
Q2: How should I prepare and handle this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[1] To ensure accuracy and longevity, it is recommended to prepare a high-concentration stock solution, aliquot it into single-use volumes, and store it at -80°C.[1] This practice minimizes the risk of degradation from repeated freeze-thaw cycles.[1] When preparing working solutions for experiments, it is best to freshly dilute the stock solution. For in vivo studies, it is advisable to prepare the working solution on the same day of use.[2]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in DMSO.[1] For experimental dilutions, common solvents include phosphate-buffered saline (PBS), physiological saline, and cell culture media. It is important to note that the final concentration of DMSO in cell-based assays should typically be kept low (e.g., below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in aqueous solutions?
A4: While specific quantitative data on the aqueous stability of this compound is limited, its precursor, DM4, is known to be unstable in aqueous solutions. This compound is considered a more stable alternative for use as a control in some experimental settings. However, for optimal results, it is recommended to prepare aqueous working solutions fresh and use them promptly.
Q5: How does pH affect the stability of this compound?
Q6: Is this compound sensitive to light?
A6: Some antibody-drug conjugates (ADCs) with maytansinoid payloads have shown sensitivity to light. To minimize the risk of photodegradation, it is recommended to protect this compound solutions from direct light exposure by using amber vials or by covering the containers with aluminum foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper storage or handling. | - Confirm that this compound has been stored at the correct temperature and protected from light. - Avoid repeated freeze-thaw cycles of the stock solution. - Prepare fresh working solutions for each experiment. - Verify the accuracy of the concentration of the stock solution. |
| Precipitation observed in the working solution. | Poor solubility in the aqueous buffer or low temperature. | - Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining compatible with the experimental system. - Gentle warming or sonication may aid in dissolution. - Prepare a fresh dilution and ensure all components are at room temperature before mixing. |
| Variability between experimental replicates. | Inconsistent this compound concentration in the working solution. | - Ensure thorough mixing of the stock solution before taking an aliquot. - Use calibrated pipettes for accurate dilutions. - Prepare a master mix of the working solution to be distributed among replicates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound (powder), anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
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Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution gently until the this compound is completely dissolved.
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Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
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Store the aliquots at -80°C for long-term storage.
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Protocol 2: General Stability Assessment Workflow
A general workflow for assessing the stability of this compound under specific experimental conditions.
Workflow for assessing this compound stability.
Signaling Pathways and Logical Relationships
Logical Troubleshooting for Inconsistent Results
This diagram outlines a logical approach to troubleshooting inconsistent experimental results that may be related to this compound stability.
Troubleshooting inconsistent results with this compound.
References
S-Me-DM4 solubility in different laboratory solvents
Welcome to the technical support center for S-Me-DM4. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the solubility of this compound in common laboratory solvents. Below you will find quantitative data, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during its handling and use in experiments.
This compound Solubility Data
The solubility of this compound varies significantly across different laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (125.88 mM) | Ultrasonic treatment may be required. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic, which can affect solubility. |
| Ethanol | Slightly soluble | Quantitative data is not readily available. It is advisable to prepare a stock solution in DMSO first and then dilute it in ethanol-containing buffers. |
| Methanol | Slightly soluble | Similar to ethanol, precise quantitative data is limited. For experimental use, dissolving in DMSO prior to dilution in methanol-based solutions is recommended.[] |
| Water | Predicted: 0.00145 mg/mL | This compound is practically insoluble in water. Direct dissolution in aqueous buffers like PBS is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Attempts to dilute a stock solution of this compound in PBS have been reported to result in inconsistent linearity, suggesting precipitation or poor solubility. |
Experimental Protocols
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. Below are detailed protocols for preparing stock and working solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions.
Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Ultrasonic bath
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Sterile microcentrifuge tubes
Procedure:
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Equilibrate the this compound vial to room temperature before opening.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of this compound).
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Vortex the solution vigorously for 1-2 minutes.
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If the solid is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell culture experiments.
Materials:
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This compound DMSO stock solution (from Protocol 1)
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Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
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Sterile polypropylene tubes
Procedure:
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Thaw an aliquot of the this compound DMSO stock solution at room temperature.
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Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required.
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Add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. Crucially, the final concentration of DMSO in the medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
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Mix the working solution thoroughly by gentle inversion or pipetting.
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Use the freshly prepared working solution immediately to prevent precipitation.
Protocol 3: Formulation for In Vivo Animal Studies
Due to its low aqueous solubility, this compound requires a co-solvent formulation for in vivo administration. The following is a common formulation protocol.
Materials:
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This compound DMSO stock solution (e.g., 25 mg/mL)
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PEG300 (Polyethylene glycol 300)
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Tween 80 (Polysorbate 80)
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Saline (0.9% NaCl)
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Sterile tubes
Procedure:
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For a 1 mL final volume, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
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Mix thoroughly until a clear solution is obtained.
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Add 50 µL of Tween 80 to the mixture and mix again.
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Add 450 µL of saline to the solution to reach the final volume of 1 mL.
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Mix the final formulation gently but thoroughly. This formulation results in a solution with a final this compound concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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It is recommended to prepare this formulation fresh on the day of use.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that researchers may encounter when working with this compound.
Q1: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
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Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.
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Decrease the Final DMSO Percentage: While counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes cause other buffer components to precipitate. Ensure your final DMSO concentration is as low as possible, ideally below 0.5%.
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Use a Co-solvent: For higher concentration needs, consider using a co-solvent system as described in Protocol 3, which is designed to enhance solubility in aqueous environments.
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Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.
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Prepare Freshly: Always prepare aqueous working solutions of this compound immediately before use to minimize the time for potential precipitation.
Q2: Can I dissolve this compound directly in ethanol or methanol?
A2: While this compound is described as slightly soluble in these alcohols, it is not the recommended primary solvent for preparing stock solutions due to the lack of precise solubility data and potential for incomplete dissolution. It is best practice to first prepare a concentrated stock in DMSO, where its high solubility is well-documented, and then dilute this stock into your desired alcohol-containing medium.
Q3: How should I store my this compound solutions?
A3: For long-term storage, this compound stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous working solutions are not stable and should be prepared fresh for each experiment.
Q4: I see some solid material in my this compound/DMSO stock solution after storage. What should I do?
A4: This may be due to the absorption of water by DMSO, which can decrease the solubility of this compound, or precipitation during the freeze-thaw cycle. Before use, bring the vial to room temperature and try to redissolve the compound by vortexing and/or brief sonication. If it does not fully redissolve, it is recommended to prepare a fresh stock solution.
Q5: What is the stability of this compound in solution?
A5: this compound is more stable than its parent compound, DM4, which can be prone to oxidation in aqueous solutions. However, for optimal results, it is always recommended to use freshly prepared aqueous solutions. DMSO stock solutions are generally stable for several months when stored properly at -20°C or -80°C.
Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the key experimental workflows.
Figure 1. Workflow for this compound Solution Preparation.
Figure 2. Troubleshooting Logic for this compound Precipitation.
References
Technical Support Center: Optimizing LC-MS/MS for S-Me-DM4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection of S-Me-DM4, a metabolite of the cytotoxic agent DM4.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal Intensity / Poor Sensitivity | Inefficient ionization of this compound. | Monitor the sodium adduct of this compound ([M+Na]+) in positive ion mode, as this has been shown to significantly enhance signal intensity.[1][2][3][4] |
| Ion suppression from matrix components. | Optimize sample preparation to remove interfering substances. Techniques like protein precipitation followed by solid-phase extraction (SPE) are effective.[1] Employing chromatographic methods that separate this compound from matrix components can also mitigate ion suppression. | |
| Suboptimal mobile phase composition. | Ensure the mobile phase pH is appropriate. Acidifying the mobile phase with formic acid is a common practice. | |
| Contamination of the ion source. | Regularly clean the ion source to remove residues that can interfere with ionization and lead to signal instability. | |
| Inconsistent Retention Times | Changes in chromatographic conditions. | Regularly check for leaks in the LC system and ensure consistent pump performance by monitoring pressure traces. Use a system suitability test (SST) to verify system performance before running samples. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If retention time shifts persist, consider replacing the column. Silica-based C18 columns have demonstrated good stability for this type of analysis. | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column overload or contamination. | Ensure the injection volume and sample concentration are within the linear range of the column. Implement a robust sample cleanup procedure to prevent contamination. |
| Improper injection solvent. | The sample should be dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape. | |
| Dirty ion source. | A contaminated ion source can lead to poor peak shapes. Regular maintenance is crucial. | |
| High Background Noise | Contamination from samples, mobile phase, or the LC-MS/MS system itself. | Use high-purity solvents and reagents. Filter all mobile phases. Regularly inject blank samples to identify sources of contamination. |
| Underestimation of DM4 Concentration (Related Analyte) | Formation of conjugates with thiol-containing molecules. | DM4 has a free sulfhydryl group that can react with other thiols in biological matrices. A reduction step is often necessary during sample preparation to release DM4 from these conjugates. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique for analyzing this compound in plasma?
A1: A multi-step approach involving protein precipitation, reduction, and solid-phase extraction (SPE) has been successfully validated. This workflow effectively removes antibody-maytansinoid conjugates and other matrix components, providing a clean sample extract for LC-MS/MS analysis.
Q2: Which precursor and product ions should I monitor for this compound to maximize sensitivity?
A2: For enhanced sensitivity, it is recommended to monitor the sodium adduct of this compound. While specific mass transitions can vary slightly based on instrumentation, published methods provide a good starting point for method development.
Q3: What type of liquid chromatography column is suitable for this compound analysis?
A3: Reversed-phase columns, such as a C18 column, have been shown to provide good chromatographic separation for this compound and its related compounds.
Q4: How can I avoid the underestimation of the parent compound, DM4?
A4: The free sulfhydryl group on DM4 can lead to the formation of disulfide bonds with other thiol-containing molecules in biological samples, causing an underestimation of its free concentration. To address this, a reduction step should be incorporated into the sample preparation protocol to cleave these bonds and accurately measure the total unconjugated DM4.
Experimental Protocols
Validated Sample Preparation Workflow for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous determination of DM4 and this compound.
Caption: A typical sample preparation workflow for the analysis of this compound in plasma.
Logical Troubleshooting Flow for Low Signal Intensity
This diagram outlines a systematic approach to troubleshooting low signal intensity for this compound.
References
Navigating S-Me-DM4 Stability: A Technical Guide for Researchers
Technical Support Center | Troubleshooting & FAQs
For researchers and drug development professionals working with the potent maytansinoid derivative S-Me-DM4, ensuring its stability throughout experimental workflows is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive resource in a question-and-answer format to address common challenges related to this compound degradation, offering detailed protocols and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during my experiments?
A1: this compound, a metabolite of the antibody-drug conjugate (ADC) payload DM4, is susceptible to degradation under several common laboratory conditions. The primary factors of concern include:
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pH: Deviation from an optimal pH range can lead to hydrolysis.
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Temperature: Elevated temperatures can accelerate degradation kinetics.
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Light: Exposure to light, particularly UV, can induce photodegradation.
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Oxidizing and Reducing Agents: The thioether linkage in this compound can be susceptible to oxidation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize degradation, adhere to the following storage and handling guidelines:
| Condition | Recommendation | Citation |
| Long-Term Storage | Store at -80°C for up to 6 months. | [1] |
| Short-Term Storage | Store at -20°C for up to 1 month. | [1] |
| Stock Solutions | Prepare in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect from light. | [1] |
| Working Solutions | It is recommended to prepare fresh for each experiment. | |
| Light Exposure | Protect from light at all stages of handling and storage by using amber vials or covering containers with aluminum foil. | [1] |
Q3: How can I detect and quantify this compound and its potential degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for analyzing this compound.
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HPLC-DAD: This method is suitable for quantifying this compound and can be used to monitor the appearance of degradation products, which would present as new peaks in the chromatogram.[2]
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LC-MS/MS: This technique offers higher sensitivity and specificity, enabling the identification of degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my cell-based assays.
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Potential Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to the cells.
-
Minimize Light Exposure: Protect your plates from light during incubation by covering them with aluminum foil or using plates designed for light-sensitive compounds.
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Optimize Incubation Time: If long incubation times are necessary, consider the stability of this compound in your specific medium at 37°C. A preliminary stability study may be required.
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Analyze Compound Integrity: If the issue persists, collect a sample of the medium containing this compound at the beginning and end of the incubation period and analyze it by HPLC or LC-MS/MS to assess degradation.
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Issue 2: I see extra peaks in my HPLC chromatogram when analyzing my this compound sample.
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Potential Cause: This is a strong indication of this compound degradation. The additional peaks represent degradation products.
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Troubleshooting Steps:
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Review Handling and Storage: Ensure that the material has been stored and handled according to the recommended conditions.
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Perform Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies under controlled stress conditions (see "Key Experimental Protocols" section below). This will help in tentatively identifying the nature of the degradation products.
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Characterize Degradation Products: Utilize LC-MS/MS to determine the mass of the degradation products and analyze their fragmentation patterns to elucidate their structures. A potential degradation pathway for thioether-linked maytansinoids involves oxidation of the thioether to a sulfoxide.
-
Key Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
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Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute this stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Stress Conditions:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
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Thermal Degradation: Store the solid compound and a solution at 60°C for 24 and 48 hours.
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Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light for 24 and 48 hours. Include a dark control stored under the same conditions.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS/MS method.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and/or m/z values of the degradation products.
Protocol 2: Stability-Indicating HPLC-DAD Method
This is a representative method for the analysis of this compound and its degradation products. Method optimization may be required based on the specific degradation products formed.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might run from 5% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Visualizing Degradation Pathways and Workflows
To aid in understanding the processes involved in preventing and analyzing this compound degradation, the following diagrams have been generated.
Caption: Workflow for handling this compound to minimize degradation.
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
By understanding the potential causes of this compound degradation and implementing the preventative measures and analytical strategies outlined in this guide, researchers can enhance the reliability and accuracy of their experimental data.
References
Technical Support Center: Quantification of S-Me-DM4 in Biological Samples
Welcome to the technical support center for the quantification of S-Me-DM4, a critical metabolite of the DM4 payload used in antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying free this compound in biological samples?
Quantifying unconjugated this compound in biological matrices presents several analytical challenges:
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Low Circulating Concentrations: ADCs are designed to release a minimal amount of their cytotoxic payload into circulation to reduce off-target toxicity.[1] Consequently, the concentration of free this compound is often very low, requiring highly sensitive analytical methods for detection.[1][2]
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ADC Instability: The ADC itself can be unstable and may deconjugate during sample collection, storage, and preparation, leading to an artificial increase in the free payload concentration and an inaccurate assessment of ADC stability.
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Payload Instability: The this compound molecule itself can be unstable in biological matrices like plasma. It is crucial to evaluate its stability under various conditions and in the presence of anticoagulants and other plasma additives.
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Complex Sample Matrix: Biological samples are complex mixtures containing numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect.
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Reactivity of the Precursor DM4: The precursor to this compound, DM4, contains a free sulfhydryl group that can react with other thiol-containing molecules in biological matrices, leading to an underestimation of the free payload concentration if not handled properly.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound quantification?
Achieving the necessary sensitivity for this compound quantification often requires optimization of several aspects of the LC-MS/MS method:
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Sample Preparation: Instead of simple protein precipitation, more sophisticated techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering matrix components and concentrate the analyte.
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Mass Spectrometry: Utilizing the latest generation of triple quadrupole mass spectrometers can significantly enhance sensitivity, often by three to four-fold compared to older models. Monitoring sodium adduct species of this compound in multiple reaction monitoring (MRM) mode has also been shown to meet sensitivity requirements.
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Chromatography: Careful optimization of the liquid chromatography method, including the choice of column and mobile phase, can improve peak shape and reduce background noise, thereby increasing the signal-to-noise ratio.
Q3: What are the best practices for sample preparation to ensure accurate this compound measurement?
A robust sample preparation workflow is critical for reliable quantification. A common and effective approach involves a multi-step process:
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Protein Precipitation: This initial step removes the majority of proteins from the plasma or serum sample.
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Reduction (for total DM4 measurement): If the goal is to measure the total amount of DM4 that could become this compound, a reduction step is necessary to release DM4 from endogenous conjugates.
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Solid-Phase Extraction (SPE): This step provides further cleanup and concentration of the analyte, leading to a cleaner sample extract for LC-MS/MS analysis.
It is also crucial to evaluate ADC deconjugation and payload degradation during sample preparation by analyzing blank matrix samples spiked with the ADC at high concentrations.
Troubleshooting Guide
Issue 1: High variability in replicate measurements.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure precise and consistent execution of each step of the extraction protocol. Use an internal standard to normalize for variability. |
| ADC instability during sample handling | Minimize freeze-thaw cycles. Process samples on ice and consider using stabilizing agents or specific anticoagulants. |
| Instrument variability | Perform regular instrument calibration and maintenance. Check for fluctuations in spray stability and detector response. |
Issue 2: Low recovery of this compound.
| Potential Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the SPE method by testing different sorbents, wash solutions, and elution solvents. Ensure the pH of the sample is appropriate for optimal retention and elution. |
| Adsorption to labware | Use low-binding polypropylene tubes and pipette tips. Pre-condition surfaces with a solution of the analyte. |
| Analyte degradation | Investigate the stability of this compound in the extraction solvents and at each step of the procedure. Shorten exposure to harsh conditions. |
Issue 3: Poor chromatographic peak shape (e.g., tailing, splitting).
| Potential Cause | Troubleshooting Step |
| Column contamination | Implement a high-organic wash step in the mobile phase gradient after each injection to remove retained large molecules like the ADC. |
| Inappropriate mobile phase | Adjust the mobile phase composition (e.g., pH, organic modifier) to improve peak symmetry. |
| Column degradation | Replace the analytical column if performance does not improve with washing. Use a guard column to protect the analytical column. |
Experimental Protocols & Data
Table 1: Summary of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 (LC-MS/MS) | Method 2 (HPLC-DAD) |
| Sample Preparation | Protein Precipitation -> Reduction -> Solid-Phase Extraction | Protein Precipitation |
| Dynamic Range | 0.100–50.0 ng/mL | 0.06–20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.06 µg/mL |
| Intra-day Precision (%CV) | Not explicitly stated, but method fully validated | 2.3–8.2% |
| Inter-day Precision (%CV) | Not explicitly stated, but method fully validated | 0.7–10.1% |
| Intra-day Trueness (%Bias) | Not explicitly stated, but method fully validated | -1.1 to 3.1% |
| Inter-day Trueness (%Bias) | Not explicitly stated, but method fully validated | -10.4 to 7.5% |
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a synthesized example based on published methodologies.
1. Sample Preparation:
- To 100 µL of human plasma, add an internal standard.
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- (Optional, for total DM4) Add a reducing agent to release conjugated DM4.
- Perform solid-phase extraction (SPE) for further purification and concentration.
- Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Column: A reversed-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is common.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard. Monitoring for sodium adducts can enhance sensitivity.
Visualizations
Signaling & Metabolic Pathways
Caption: Metabolic pathway of this compound formation from an ADC.
Experimental Workflows
Caption: Sample preparation workflow for this compound quantification.
Logical Relationships
Caption: Troubleshooting logic for this compound bioanalysis.
References
Technical Support Center: Overcoming S-Me-DM4 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving S-Me-DM4, a potent microtubule-inhibiting payload used in antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section offers solutions to common problems observed when working with cancer cell lines that have developed resistance to this compound-containing ADCs.
Problem 1: Decreased Cytotoxicity of this compound ADC in a Previously Sensitive Cell Line
| Possible Cause | Troubleshooting/Validation Steps | Proposed Solution |
| Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., MDR1/P-gp, ABCC1/MRP1) can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect. | 1. Gene Expression Analysis: Quantify the mRNA levels of relevant ABC transporter genes (e.g., ABCB1, ABCC1) using quantitative real-time PCR (qRT-PCR). Compare expression levels between the resistant and parental (sensitive) cell lines. 2. Protein Expression Analysis: Perform Western blotting or flow cytometry to confirm the overexpression of ABC transporter proteins on the cell surface. 3. Functional Assay: Use a fluorescent substrate of the suspected transporter (e.g., Rhodamine 123 for MDR1) to measure efflux activity. A decrease in intracellular fluorescence in the resistant line compared to the parental line indicates increased efflux. | 1. Combination Therapy: Co-administer the this compound ADC with a known inhibitor of the overexpressed ABC transporter (e.g., verapamil, cyclosporin A for MDR1). This can restore intracellular accumulation of the payload. 2. Modify ADC Linker: Utilize an ADC with a more hydrophilic linker. Hydrophilic metabolites are often poorer substrates for efflux pumps.[1] |
| Reduced Target Antigen Expression: Downregulation or loss of the target antigen on the cell surface leads to decreased ADC binding and internalization. | 1. Flow Cytometry: Quantify the surface expression of the target antigen on both resistant and parental cell lines using a fluorescently labeled antibody. 2. Immunofluorescence Microscopy: Visualize and compare the antigen expression levels and localization on the cell surface. | 1. Switch to a Different ADC: Use an ADC targeting a different, more highly expressed antigen on the resistant cells. 2. Combination with a Targeted Therapy: Employ a small molecule inhibitor that may upregulate the expression of the target antigen. |
| Impaired ADC Internalization and Trafficking: Alterations in endocytic pathways or lysosomal function can prevent the efficient release of this compound within the cell. | 1. Internalization Assay: Use a fluorescently labeled ADC to monitor its uptake over time via flow cytometry or confocal microscopy. Compare the rate and extent of internalization between resistant and parental lines. 2. Lysosomal Co-localization Assay: Perform immunofluorescence to assess the co-localization of the internalized ADC with lysosomal markers (e.g., LAMP1/LAMP2). Reduced co-localization suggests a trafficking defect. | 1. Utilize ADCs with Different Linkers: Employ an ADC with a linker that is susceptible to cleavage by different lysosomal enzymes. 2. Modulate Endocytic Pathways: Investigate agents that can influence the endocytic pathway being utilized by the resistant cells. |
Problem 2: Cross-Resistance to Other Microtubule-Targeting Agents
| Possible Cause | Troubleshooting/Validation Steps | Proposed Solution |
| Alterations in Tubulin or Microtubule-Associated Proteins: Mutations in tubulin subunits or changes in the expression of microtubule-associated proteins can prevent this compound from effectively binding to its target and disrupting microtubule dynamics. | 1. Tubulin Sequencing: Sequence the tubulin genes in the resistant and parental cell lines to identify potential mutations. 2. Proteomic Analysis: Compare the proteomes of the resistant and parental cells to identify changes in the expression of microtubule-associated proteins. | 1. Switch Payload Class: Use an ADC with a payload that has a different mechanism of action (e.g., a DNA-damaging agent). 2. Combination Therapy: Combine the this compound ADC with a drug that targets a different aspect of cell division or a complementary signaling pathway. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the S-methylated metabolite of DM4, a potent maytansinoid derivative. It functions as a microtubule inhibitor. When delivered into a target cancer cell via an ADC, this compound binds to tubulin, disrupting microtubule assembly and leading to mitotic arrest and subsequent apoptosis (cell death).
Q2: How can I generate an this compound resistant cell line for my studies?
An this compound resistant cell line can be generated by chronically exposing a sensitive parental cell line to gradually increasing concentrations of an this compound-containing ADC. This process, known as drug-induced resistance, typically involves continuous or intermittent (pulsed) exposure over several months. The emergence of resistant clones can be monitored by periodically assessing the IC50 value of the ADC.
Q3: What is the "bystander effect" and is it relevant for this compound?
The bystander effect refers to the ability of a cytotoxic payload released from a target cancer cell to diffuse into and kill neighboring antigen-negative cancer cells. This compound is a membrane-permeable payload and therefore can exert a bystander effect, which can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Q4: How do I interpret IC50 values to determine if a cell line is resistant?
A higher IC50 value for an this compound ADC in a particular cell line compared to its parental counterpart indicates resistance. A common threshold for clinically relevant resistance is a 2- to 5-fold increase in the IC50 value. A lower IC50 value signifies that the cell line is more sensitive to the drug.
Q5: Can changes in the ADC linker chemistry help overcome resistance?
Yes, linker chemistry plays a crucial role. For instance, if resistance is mediated by MDR1 efflux pumps, using a more hydrophilic linker can result in a charged metabolite upon cleavage, which is a poorer substrate for these pumps and is therefore retained better within the cell. This can lead to increased potency in MDR1-expressing resistant cells.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and maytansinoid ADC resistance.
Table 1: Example IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | ADC | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MDA-MB-361 | Trastuzumab-Maytansinoid | 1.6 | 410 | ~256 |
| JIMT-1 | Trastuzumab-Maytansinoid | 10 | 160 | 16 |
Data adapted from studies on trastuzumab-maytansinoid ADCs, which are structurally similar to ADCs that would release this compound.
Table 2: Effect of Combination Therapy on Maytansinoid Cytotoxicity in Resistant Cells
| Cell Line | Maytansinoid Agent | IC50 (nM) without Cyclosporin A | IC50 (nM) with Cyclosporin A (1 µM) | Fold Sensitization |
| HCT-15 | Maytansine | 10 | 1.6 | 6.25 |
| UO-31 | Maytansine | 8 | 1.0 | 8.0 |
Cyclosporin A is an inhibitor of the MDR1 efflux pump. This data demonstrates how inhibiting drug efflux can re-sensitize resistant cells to maytansinoids.
Key Experimental Protocols
Protocol 1: MTT Assay for Determining ADC IC50
This protocol outlines the steps for a colorimetric assay to measure cell viability and determine the half-maximal inhibitory concentration (IC50) of an this compound ADC.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound ADC of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the various ADC concentrations. Include a vehicle control (medium without ADC).
-
Incubate for a period equivalent to 3-5 cell doubling times (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Immunofluorescence for ADC Internalization and Lysosomal Co-localization
This protocol describes how to visualize the internalization of a fluorescently labeled ADC and its co-localization with lysosomes.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
Fluorescently labeled this compound ADC
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1 or anti-LAMP2)
-
Fluorescently labeled secondary antibody (if the primary is not conjugated)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment:
-
Incubate cells with the fluorescently labeled this compound ADC at a specific concentration for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with 5% BSA for 1 hour at room temperature.
-
Incubate with the primary anti-lysosomal marker antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope, capturing images in the channels for the ADC, the lysosomal marker, and the nucleus.
-
-
Co-localization Analysis:
-
Use image analysis software (e.g., ImageJ with a co-localization plugin) to quantify the degree of overlap between the ADC and lysosomal signals (e.g., by calculating Pearson's correlation coefficient).
-
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of an this compound ADC and a key resistance pathway.
Caption: A troubleshooting workflow for investigating this compound ADC resistance.
Caption: Synergistic effect of combination therapy to overcome efflux-mediated resistance.
References
Validation & Comparative
A Comparative Guide to the Cytotoxicity of S-Me-DM4 and DM4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of S-Me-DM4 and DM4, two potent microtubule-depolymerizing agents used in the development of antibody-drug conjugates (ADCs). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
This compound, the S-methylated metabolite of DM4, demonstrates significantly higher cytotoxicity compared to its parent compound, DM4. While both agents exhibit potent anti-proliferative effects in the picomolar to nanomolar range across various cancer cell lines, this compound consistently displays a lower half-maximal inhibitory concentration (IC50), indicating greater potency. This enhanced activity is attributed to the increased lipophilicity of this compound, which facilitates its ability to cross cell membranes. Both compounds exert their cytotoxic effects by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the comparative cytotoxicity of this compound and DM4 in the human breast adenocarcinoma cell line, SK-BR-3.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | SK-BR-3 | < 30 pM | [1] |
| DM4 | SK-BR-3 | 0.3 - 0.4 nM | [1] |
It is important to note that while the provided data is from a specific cell line, the IC50 values for both DM4 and this compound are generally in the picomolar range when tested against most cell lines.[1] This consistently underscores the high potency of both maytansinoid derivatives, with this compound exhibiting superior cytotoxic activity.
Mechanism of Action: Microtubule Depolymerization
Both this compound and DM4 are potent anti-mitotic agents that function by disrupting microtubule dynamics, a critical process for cell division.[2] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization. This interference with microtubule formation leads to the disassembly of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. The disruption of the mitotic spindle triggers a cell cycle checkpoint, causing the cell to arrest in the G2/M phase. Prolonged cell cycle arrest ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: this compound/DM4 signaling pathway.
Experimental Protocols
The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxicity of this compound and DM4.
Objective: To determine and compare the IC50 values of this compound and DM4 in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound and DM4 stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DM4 in complete culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value for each compound.
-
References
The Bystander Effect: A Comparative Analysis of S-Me-DM4 and MMAE in Antibody-Drug Conjugates
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the bystander effect—a phenomenon where the cytotoxic payload of an ADC kills not only the target cancer cell but also neighboring, antigen-negative cells—is a critical determinant of therapeutic efficacy. This guide provides a detailed comparison of the bystander effects of two prominent payloads: S-Me-DM4, a metabolite of the maytansinoid DM4, and monomethyl auristatin E (MMAE). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these potent cytotoxic agents.
The bystander effect is largely governed by the physicochemical properties of the payload, particularly its ability to permeate cell membranes. Both this compound and MMAE are recognized for their capacity to induce significant bystander killing due to their high membrane permeability.[1][2][] This shared characteristic allows them to diffuse from the target cell into the tumor microenvironment, thereby exerting their cytotoxic effects on a broader population of cancer cells. This is especially crucial in the context of heterogeneous tumors where antigen expression can be varied.
Mechanism of Action and Physicochemical Properties
Both this compound and MMAE are potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[][] Their ability to execute a bystander effect is intrinsically linked to their chemical nature. Upon internalization of the ADC and cleavage of the linker within the target cell, these payloads are released. Being neutral and hydrophobic molecules, they are not confined within the target cell and can traverse the cell membrane to kill adjacent cells.
In contrast, payloads with charged moieties, such as MMAF, exhibit poor membrane permeability and, consequently, a negligible bystander effect. The methylation of DM4 to this compound increases its hydrophobicity and membrane permeability, enhancing its bystander potential. Similarly, the uncharged nature of MMAE facilitates its diffusion across cellular membranes.
Quantitative Comparison of Bystander Efficacy
While both this compound and MMAE are known to mediate a potent bystander effect, direct head-to-head quantitative comparisons in the same experimental models are limited in the public domain. The following tables summarize available data from various studies. It is crucial to note that these data are not from direct comparative studies and should be interpreted with caution, as experimental conditions vary.
Table 1: In Vitro Bystander Effect Data
| Payload | Assay Type | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Key Findings | Reference |
| MMAE | Co-culture | HER2+ SKBR3 | HER2- MCF7 | DS8201 (an ADC with a DXd payload, but conceptually similar) treatment led to the death of HER2-negative MCF7 cells in the presence of SKBR3 cells, indicative of a bystander effect. | |
| MMAE | Co-culture | CD30+ Karpas 299 | CD30- Karpas-35R | cAC10-vcMMAE demonstrated potent bystander killing of CD30- cells. | |
| DM4 | Not Specified | Not Specified | Not Specified | Highly permeable and indicated to exhibit successful bystander killing. |
Table 2: In Vivo Bystander Effect Data
| Payload | Model Type | Antigen-Positive Cells | Antigen-Negative Cells | Key Findings | Reference |
| MMAE | Admixed Xenograft | CD30+ Karpas 299 | CD30- Karpas-35R | cAC10-vcMMAE treatment led to complete remission of admixed tumors, indicating potent in vivo bystander killing. | |
| This compound | Not Specified | Not Specified | Not Specified | The metabolite of DM4, this compound, is a bystander payload that can reach the edge of a simulated Krogh cylinder. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of ADC-Mediated Bystander Killing.
Caption: In Vitro Co-Culture Bystander Effect Assay Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the bystander effect. Below are protocols for commonly employed in vitro and in vivo assays.
In Vitro Co-culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
1. Cell Preparation:
-
Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines in appropriate media.
-
Label the Ag- cells with a fluorescent marker (e.g., GFP) for easy identification.
2. Cell Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.
-
Include monoculture controls of both Ag+ and Ag- cells.
3. ADC Treatment:
-
After cell adherence, treat the co-cultures with serial dilutions of the ADC.
-
Include an isotype control ADC and an untreated control.
4. Incubation:
-
Incubate the plate for 72-96 hours.
5. Quantification:
-
Quantify the viability of the fluorescent Ag- cell population using fluorescence microscopy or flow cytometry.
6. Data Analysis:
-
Calculate the percentage of viable Ag- cells relative to the untreated control.
-
Determine the IC50 value for the bystander killing effect.
In Vitro Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
1. Generation of Conditioned Medium:
-
Seed Ag+ cells and treat them with a high concentration of the ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium).
2. Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
Replace the medium with the collected conditioned medium.
-
Include controls of Ag- cells treated with fresh medium and medium from untreated Ag+ cells.
3. Incubation and Quantification:
-
Incubate the Ag- cells for 72-96 hours and assess their viability using a standard assay (e.g., MTT or CellTiter-Glo).
In Vivo Admixed Tumor Model
This model evaluates the bystander effect in a more physiologically relevant setting.
1. Cell Preparation and Implantation:
-
Prepare a suspension of a mixture of Ag+ and Ag- tumor cells.
-
Subcutaneously implant the cell mixture into immunodeficient mice.
2. Tumor Growth and Treatment:
-
Allow tumors to reach a predetermined size.
-
Administer the ADC, an isotype control ADC, or vehicle to different groups of mice.
3. Monitoring and Analysis:
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence or absence of Ag+ and Ag- cells.
Conclusion
Both this compound and MMAE are highly effective bystander payloads due to their inherent membrane permeability. This property is a significant advantage in treating heterogeneous tumors. While direct quantitative comparisons are sparse, the available evidence suggests that both are potent inducers of bystander killing. The choice between these payloads may depend on other factors such as the specific linker chemistry, the target antigen, and the tumor type. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of the bystander effect of novel ADCs.
References
S-Me-DM4 vs. S-Me-DM1: A Comparative Guide to Microtubule Inhibition Activity
For researchers and drug development professionals in the field of oncology, particularly those focused on antibody-drug conjugates (ADCs), understanding the nuanced differences between cytotoxic payloads is critical. S-Me-DM4 and S-Me-DM1 are both potent maytansinoid derivatives that exert their cytotoxic effects by inhibiting microtubule polymerization. However, variations in their chemical structures lead to distinct activities, which can have significant implications for ADC efficacy and therapeutic index. This guide provides an objective comparison of the microtubule inhibition activity of this compound and S-Me-DM1, supported by experimental data.
Quantitative Comparison of Microtubule Inhibition
The primary mechanism by which this compound and S-Me-DM1 induce cell death is through the disruption of microtubule dynamics, leading to mitotic arrest.[][2] Their inhibitory activities have been quantified in vitro, with the half-maximal inhibitory concentration (IC50) for microtubule assembly being a key metric.
| Compound | IC50 for Microtubule Assembly Inhibition (μmol/L) | Suppression of Microtubule Dynamic Instability | Notes |
| This compound | 1.7 ± 0.4[3][4] | Strongly suppresses dynamic instability (73% at 100 nmol/L).[5] | Reaches a plateau at 75% inhibition of polymerization between 10 μmol/L and 20 μmol/L. Induces more extensive tubulin aggregate formation compared to S-Me-DM1 at concentrations ≥2 μmol/L. |
| S-Me-DM1 | 4 ± 0.1 | Potently suppresses dynamic instability (84% at 100 nmol/L). | Requires a concentration of 20 μmol/L for nearly complete inhibition of microtubule polymer mass. Binds to tubulin with a KD of approximately 0.93 μmol/L. |
Mechanism of Action: Beyond Polymerization Inhibition
While both compounds inhibit microtubule assembly, their more potent effect lies in the suppression of microtubule dynamic instability at concentrations well below those required to affect the overall microtubule polymer mass. This suppression is achieved by binding to the ends of microtubules, thereby stifling the alternating phases of growth and shortening that are essential for proper mitotic spindle function and chromosome segregation.
Interestingly, while S-Me-DM1 is a weaker inhibitor of overall microtubule polymerization (higher IC50), it is a more potent suppressor of dynamic instability compared to this compound at the same concentration (100 nmol/L). Both S-Me-DM1 and this compound have been shown to be more effective at suppressing dynamic instability than their parent compound, maytansine.
Another distinguishing feature is the propensity of this compound to induce more extensive aggregation of tubulin at higher concentrations compared to S-Me-DM1. This could suggest a slightly different mode of interaction with tubulin or a secondary mechanism of action.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
The following is a detailed methodology for a typical in vitro microtubule polymerization assay used to determine the IC50 values of compounds like this compound and S-Me-DM1.
Objective: To quantify the inhibitory effect of this compound and S-Me-DM1 on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
PEM buffer (e.g., 80 mmol/L PIPES, 1 mmol/L EGTA, 1 mmol/L MgCl2, pH 6.8)
-
Guanosine triphosphate (GTP)
-
This compound and S-Me-DM1 stock solutions in DMSO
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of tubulin in PEM buffer at a final concentration of 3 mg/mL.
-
Prepare a series of dilutions of this compound and S-Me-DM1 in PEM buffer from the stock solutions. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that would interfere with polymerization (typically <1%).
-
Prepare a 100 mmol/L stock solution of GTP in PEM buffer.
-
-
Assay Setup:
-
In a 96-well plate or individual cuvettes, add the diluted compounds to the tubulin solution. Include a vehicle control (DMSO) and a positive control (e.g., another known microtubule inhibitor like maytansine).
-
Incubate the mixture at 4°C for a short period to allow for compound binding to tubulin dimers.
-
-
Initiation of Polymerization:
-
To initiate microtubule assembly, add GTP to each well to a final concentration of 1 mmol/L.
-
Immediately transfer the plate or cuvettes to a spectrophotometer pre-warmed to 30°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 45-60 minutes). The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
-
Data Analysis:
-
Plot the absorbance values against time for each compound concentration.
-
Determine the rate of polymerization or the final absorbance value at the plateau for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for an in vitro microtubule polymerization assay.
Conclusion
Both this compound and S-Me-DM1 are highly potent inhibitors of microtubule function, making them valuable payloads for the development of ADCs. While this compound demonstrates a lower IC50 for the overall inhibition of microtubule assembly, S-Me-DM1 exhibits a more pronounced effect on the suppression of microtubule dynamic instability at low nanomolar concentrations. The tendency of this compound to induce tubulin aggregation at higher concentrations is another key differentiating factor. The choice between these two maytansinoids for ADC development will depend on the specific therapeutic goals, the characteristics of the target antigen and tumor type, and the desired balance between potency and potential off-target effects. The detailed experimental protocol provided allows for the direct and reproducible comparison of these and other microtubule-targeting agents in a laboratory setting.
References
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Maytansinoids: A Head-to-Head Comparison of S-Me-DM4 and its Analogs
For Immediate Release
In the landscape of antibody-drug conjugates (ADCs), the potency of the cytotoxic payload is a critical determinant of therapeutic efficacy. Maytansinoids, a class of potent microtubule-targeting agents, have emerged as key payloads in the development of next-generation ADCs. This guide provides a detailed head-to-head comparison of the in vitro potencies of S-Me-DM4 and other prominent maytansinoids, including DM1 and maytansine, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Potency Comparison
The following tables summarize the in vitro potency of this compound and other maytansinoids in tubulin polymerization inhibition and cytotoxic activity against various cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Maytansinoid | IC50 (µM) for Tubulin Polymerization Inhibition |
| Maytansine | 1.0 ± 0.02[1][2][3] |
| S-Me-DM1 | 4.0 ± 0.1[1][2] |
| This compound | 1.7 ± 0.4 |
Table 2: In Vitro Cytotoxicity (IC50, nM)
| Maytansinoid | A-375 (Melanoma) | COLO 205 (Colon) | KB (Cervical) |
| Maytansine | 0.05 | 0.08 | 0.05 |
| This compound | Not Available | Not Available | Not Available |
| DM1 | Not Available | Not Available | Not Available |
| DM4 | Not Available | Not Available | Not Available |
Mechanism of Action: Disruption of Microtubule Dynamics
Maytansinoids exert their potent cytotoxic effects by inhibiting the polymerization of tubulin, a critical component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death. This compound, a metabolite of the maytansinoid ADC payload DM4, retains this fundamental mechanism of action.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative potency studies.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of maytansinoids on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled microplates
-
Maytansinoids (this compound, DM4, DM1, maytansine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the maytansinoids in culture medium. Add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for an additional 72 hours.
-
Reagent Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of maytansinoids to inhibit the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Maytansinoids (this compound, DM1, maytansine)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Preparation: On ice, prepare the reaction mixtures in a 96-well plate. Each reaction should contain tubulin polymerization buffer, GTP, and the desired concentration of the maytansinoid.
-
Tubulin Addition: Add purified tubulin to each well to a final concentration of approximately 3 mg/mL.
-
Initiate Polymerization: Transfer the plate to a microplate spectrophotometer pre-warmed to 37°C.
-
Monitor Polymerization: Measure the increase in absorbance at 340 nm every minute for at least 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 value is the concentration of the maytansinoid that inhibits the maximum rate of tubulin polymerization by 50%.
Discussion
The data presented in this guide highlights the potent anti-proliferative activity of this compound and other maytansinoids. While maytansine demonstrates the most potent inhibition of tubulin polymerization in a cell-free assay, this compound is also a highly effective inhibitor. It is important to note that the cytotoxic potency of these molecules in cell-based assays can be influenced by factors such as cell permeability. The provided experimental protocols offer a standardized framework for researchers to conduct their own comprehensive evaluations of maytansinoid potencies, contributing to the informed selection of payloads for novel ADC development.
References
Validating the Biological Activity of S-Me-DM4: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the biological activity of the newly synthesized S-Me-DM4, a potent maytansinoid derivative, against its precursor DM4 and the related compound DM1. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of targeted cancer therapeutics, particularly Antibody-Drug Conjugates (ADCs).
This compound is the S-methylated metabolite of DM4, a highly cytotoxic agent that functions by inhibiting tubulin polymerization.[1] This methylation is understood to increase the lipophilicity and membrane permeability of the compound, which may lead to enhanced cytotoxic potency and a more pronounced "bystander effect" in heterogeneous tumor environments.[1][2] This guide summarizes key experimental data and provides detailed protocols for the validation of this compound's biological activity.
Comparative Biological Activity
The primary mechanism of action for maytansinoids, including this compound, is the disruption of microtubule dynamics, a critical process for cell division. This leads to mitotic arrest and subsequent apoptosis of cancer cells. The following tables present a comparative summary of the biological activity of this compound, DM4, and DM1.
In Vitro Cytotoxicity
This compound exhibits exceptionally high cytotoxicity, with IC50 values often in the picomolar range.[1][2] This represents a significant increase in potency compared to its parent compound, DM4.
Table 1: Comparative in Vitro Cytotoxicity of Maytansinoid Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | KB | 0.026 | |
| DM4 | Various | 0.03 - 0.06 | |
| DM1 | Various | 0.79 - 7.2 |
Note: The IC50 values can vary depending on the cell line and experimental conditions. The data presented is for comparative purposes.
Inhibition of Tubulin Polymerization
The direct impact of these maytansinoids on their molecular target, tubulin, can be quantified through in vitro polymerization assays. This compound is a potent inhibitor of microtubule assembly.
Table 2: Inhibition of in Vitro Microtubule Polymerization
| Compound | IC50 (µM) | Reference |
| Maytansine | 1.0 ± 0.02 | |
| S-Me-DM1 | 4.0 ± 0.1 | |
| This compound | 1.7 ± 0.4 |
Key Experimental Protocols
To facilitate the independent validation of these findings, detailed protocols for essential biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, DM4, and DM1 in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a suitable software.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of the maytansinoid compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or DMSO as a control.
-
Initiation of Polymerization: To initiate the polymerization reaction, add GTP to each well.
-
Turbidity Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 60 minutes at 37°C using a temperature-controlled microplate reader.
-
Data Analysis: The rate of polymerization is proportional to the increase in turbidity. Calculate the IC50 value for the inhibition of tubulin polymerization.
Co-culture Bystander Killing Assay
This assay evaluates the ability of a payload released from target cells to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive target cells and fluorescently labeled antigen-negative bystander cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with an ADC carrying the maytansinoid payload (e.g., an anti-Her2 ADC with this compound for a Her2-positive/negative co-culture).
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Assess the viability of the bystander cell population using fluorescence microscopy or flow cytometry to quantify the number of surviving fluorescent cells.
-
Data Analysis: Compare the viability of the bystander cells in the ADC-treated wells to untreated controls to determine the extent of the bystander effect.
Visualizing Key Processes
To further elucidate the mechanisms and workflows described, the following diagrams are provided.
Mechanism of Action of this compound
In Vitro Cytotoxicity Assay Workflow
References
Unveiling the Cross-Reactivity of Anti-DM4 Antibodies with S-Me-DM4: A Comparative Guide
For researchers, scientists, and professionals engaged in the development of antibody-drug conjugates (ADCs), a comprehensive understanding of the binding characteristics of anti-payload antibodies is paramount for the development of robust pharmacokinetic (PK) and pharmacodynamic (PD) assays. This guide provides a detailed comparison of the cross-reactivity of anti-DM4 antibodies with its primary metabolite, S-Me-DM4, supported by experimental data and detailed protocols.
DM4, also known as mertansine, is a potent microtubule-depolymerizing maytansinoid used as a cytotoxic payload in several ADCs.[1] Following administration and cellular uptake of a DM4-conjugated ADC, DM4 can be metabolized to this compound through intracellular S-methylation.[2] The presence of both DM4 and this compound in circulation and tissues necessitates the characterization of anti-DM4 antibodies to understand their binding profile to both the parent drug and its metabolite. This is critical for the accurate quantification of total free payload and for interpreting PK/PD data.
Comparative Binding Affinity of Anti-DM4 Antibodies
The binding of anti-DM4 antibodies to both DM4 and this compound has been evaluated using competitive enzyme-linked immunosorbent assays (ELISA). In a study characterizing anti-DM4 single-domain antibodies (sdAbs), the half-maximal inhibitory concentration (IC50) was determined for two lead clones, DMFH1 and DMOH9. The results, summarized in the table below, indicate a degree of cross-reactivity with the this compound metabolite.
| Antibody Clone | Analyte | IC50 (nM) |
| DMFH1 | DM4 | Not explicitly stated |
| This compound | 14.9[3] | |
| DMOH9 | DM4 | Not explicitly stated |
| This compound | 19.4[3] |
Note: While the study provides specific IC50 values for this compound, the corresponding values for DM4 with the same antibody clones were not explicitly detailed in the referenced literature. The binding of these sdAbs to free DM4 was confirmed, with the antibodies showing the ability to antagonize DM4-induced cytotoxicity.[3]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a representative competitive ELISA used to determine the cross-reactivity of anti-DM4 antibodies with this compound.
Materials:
-
ELISA plates
-
DM4-biotin conjugate
-
Streptavidin
-
Anti-DM4 antibody (e.g., sdAb clones DMFH1, DMOH9)
-
DM4 standard
-
This compound standard
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tween 20
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Coating: ELISA plates are coated with streptavidin and incubated to allow for binding. The plates are then washed with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Immobilization of DM4: A solution of DM4-biotin conjugate is added to the streptavidin-coated wells and incubated to allow for the immobilization of the DM4 antigen. The plates are then washed.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating. The plates are then washed.
-
Competitive Binding:
-
A constant concentration of the anti-DM4 antibody is pre-incubated with varying concentrations of the competitor analyte (either DM4 or this compound) in solution.
-
This mixture is then added to the DM4-coated wells. The free antibody (not bound to the competitor in solution) will bind to the immobilized DM4 on the plate.
-
-
Detection:
-
The plates are washed to remove unbound antibody and competitor.
-
A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-His tag antibody if using His-tagged sdAbs) is added and incubated.
-
The plates are washed again to remove unbound secondary antibody.
-
-
Signal Development: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated to allow for color development. The enzymatic reaction is stopped by adding a stop solution.
-
Data Analysis: The absorbance is read using a plate reader at the appropriate wavelength. The percentage of antibody binding to the plate is plotted against the concentration of the competitor analyte in solution. The IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding to the immobilized antigen, is then calculated. A lower IC50 value indicates a higher binding affinity of the antibody for the competitor analyte.
Experimental Workflow
Caption: Workflow of a competitive ELISA to assess anti-DM4 antibody cross-reactivity.
References
Comparative Analysis of S-Me-DM4 Cytotoxicity in Diverse Cancer Cell Lines
For Immediate Release
S-Me-DM4, the potent methylated metabolite of the antibody-drug conjugate (ADC) payload DM4, demonstrates significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of its activity, presenting key performance data, detailed experimental protocols, and visualizations of its mechanism of action to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Overview of this compound
This compound is a highly potent microtubule-depolymerizing agent. As a metabolite of DM4, a maytansinoid used in ADCs, this compound exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. This interference leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death). Due to its ability to diffuse across cell membranes, this compound can also induce a "bystander effect," killing adjacent cancer cells that may not have been targeted by the initial ADC, thereby enhancing its therapeutic potential.
Data Presentation: Cytotoxicity Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a quantitative comparison of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | < 0.03 | [1] |
| KB | Nasopharyngeal Carcinoma | 0.026 | [2] |
| COLO 205 | Colorectal Cancer | Data not available in searched literature | |
| A-375 | Melanoma | Data not available in searched literature | |
| A549 | Lung Cancer | Data not available in searched literature | |
| HCT116 | Colorectal Cancer | Data not available in searched literature |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of tubulin polymerization, a key component of microtubule formation. This disruption of the microtubule network leads to mitotic arrest and the induction of apoptosis.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound's activity.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or other test compounds) and incubate for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide solution to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Conclusion
This compound is a highly potent cytotoxic agent with a clear mechanism of action involving microtubule disruption, leading to cell cycle arrest and apoptosis. Its efficacy in the picomolar to nanomolar range makes it a compound of significant interest for the development of targeted cancer therapies, particularly as a payload for ADCs. Further research providing a broader comparative dataset across multiple cancer cell lines will be invaluable for fully characterizing its therapeutic potential and identifying patient populations most likely to benefit from this compound-based treatments.
References
In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of S-Me-DM4 and Other Payloads
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ADC Payload Performance with Supporting Experimental Data
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the diverse array of payloads, the maytansinoid derivative S-Me-DM4 has garnered significant attention. This guide provides a comparative analysis of the in vivo efficacy of ADCs armed with this compound against those carrying other prominent payloads, such as the auristatin MMAE and the DNA-alkylating agent duocarmycin.
Mechanism of Action: A Tale of Two Targets
The cytotoxic payloads employed in ADCs primarily exert their anti-cancer effects by targeting two fundamental cellular processes: microtubule dynamics and DNA integrity.
Maytansinoids (DM4/S-Me-DM4) and Auristatins (MMAE): These payloads are potent microtubule inhibitors. Upon release within the cancer cell, they bind to tubulin, disrupting the assembly and dynamics of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death). This compound is a metabolite of DM4, formed by intracellular S-methylation, and both are capable of diffusing across cell membranes, potentially leading to a "bystander effect" where neighboring, antigen-negative tumor cells are also killed.
Duocarmycins: This class of payloads operates through a distinct mechanism: DNA alkylation. Duocarmycins bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This covalent modification of DNA disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. Their potent cytotoxicity extends to both dividing and non-dividing cells.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies, offering a glimpse into the comparative in vivo performance of ADCs with different payloads. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in ADC constructs (antibody, linker), tumor models, and dosing regimens.
Table 1: Tumor Growth Inhibition in Xenograft Models
| ADC Payload
Benchmarking S-Me-DM4 Quantification Methods: A Comparative Guide to LC-MS/MS and HPLC
For Researchers, Scientists, and Drug Development Professionals
The quantification of antibody-drug conjugate (ADC) payloads and their metabolites is a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. S-methyl-DM4 (S-Me-DM4) is a key metabolite of the potent maytansinoid ADC payload, DM4.[1][2] Accurate measurement of this compound is essential for understanding the stability, metabolism, and bystander effect of DM4-based ADCs.[3] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound and its parent compound DM4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Executive Summary
Both LC-MS/MS and HPLC-DAD are powerful techniques for the quantification of small molecules like this compound. However, they offer different advantages and are suited for different analytical needs.
-
LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. It is the preferred method when low detection limits are required, especially for in vivo studies where concentrations of free payloads and their metabolites can be extremely low.[4][5]
-
HPLC-DAD is a robust, cost-effective, and widely accessible technique. While less sensitive than LC-MS/MS, it provides reliable quantification at higher concentrations and is a valuable tool for in vitro studies and process monitoring where picomolar sensitivity is not a prerequisite.
The choice between these methods will depend on the specific requirements of the study, including the biological matrix, the expected concentration range of the analyte, and the available instrumentation.
Comparative Analysis of Quantitative Performance
The performance of LC-MS/MS and HPLC-DAD for the quantification of DM4 and this compound is summarized below. The data presented is a synthesis of findings from multiple bioanalytical studies.
| Performance Metric | LC-MS/MS | HPLC-DAD |
| Limit of Quantification (LOQ) | 0.100 ng/mL | 60 ng/mL (0.06 µg/mL) |
| Linearity Range | 0.100 - 50.0 ng/mL | 60 - 20,000 ng/mL (0.06 - 20 µg/mL) |
| Precision (Intra-day) | Typically < 15% RSD | 2.3 - 8.2% |
| Precision (Inter-day) | Typically < 15% RSD | 0.7 - 10.1% |
| Accuracy/Trueness (Intra-day) | Typically within ±15% | -1.1 to 3.1% |
| Accuracy/Trueness (Inter-day) | Typically within ±15% | -10.4 to 7.5% |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Primary Application | In vivo pharmacokinetics, low-level metabolite analysis | In vitro stability, formulation analysis, high-concentration studies |
Data compiled from references.
Mechanism of Action: The Role of DM4 and this compound
DM4 is a potent anti-mitotic agent that, like other maytansinoids, exerts its cytotoxic effect by disrupting microtubule dynamics. This compound is a metabolite of DM4, formed by intracellular methylation. Both DM4 and this compound can diffuse across cell membranes, contributing to the "bystander effect," where they can kill neighboring cancer cells that may not have been targeted by the ADC. The increased hydrophobicity of this compound may lead to greater membrane permeability and potency.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-DAD are crucial for reproducible results. Below are representative protocols for the quantification of DM4 and this compound in human plasma.
LC-MS/MS Protocol
This method is designed for the simultaneous determination of unconjugated DM4 and this compound in human plasma.
1. Sample Preparation:
-
A workflow involving protein precipitation, reduction, and solid-phase extraction is employed. This process removes antibody-maytansinoid conjugates from the plasma matrix and releases DM4 from endogenous conjugates.
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., Thermo Hypersil Gold PFP) is used for chromatographic separation.
-
Mobile Phase: A gradient elution with appropriate solvents (e.g., water and acetonitrile with additives) is used.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Run Time: A short HPLC gradient is often sufficient.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer is used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification. Sodium adduct species of both analytes may be selected to enhance sensitivity.
HPLC-DAD Protocol
This method is suitable for the simultaneous quantification of free DM4 and this compound in human plasma.
1. Sample Preparation:
-
Simple protein precipitation with acetonitrile is performed.
-
The supernatant is dried and the residue is reconstituted in an appropriate solvent (e.g., N,N-Dimethylacetamide).
2. High-Performance Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., GraceSmart RP18) is used.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of milliQ water and methanol (25:75, v:v), both acidified with 0.1% v:v formic acid, is employed.
-
Flow Rate: A flow rate of 1.0 mL/min is maintained.
-
Column Temperature: The column is thermostated at 40 °C.
-
Injection Volume: A 20 μL injection volume is used.
3. Diode-Array Detection:
-
Wavelength: Quantitative analyses are conducted at a wavelength of 254 nm.
Experimental Workflow
The general workflow for the bioanalysis of ADC payloads like this compound involves several key steps from sample collection to data analysis.
Conclusion
The choice between LC-MS/MS and HPLC-DAD for the quantification of this compound and DM4 should be guided by the specific analytical requirements of the study. For high-sensitivity applications, such as in vivo pharmacokinetic studies, LC-MS/MS is the superior method. For applications where high sensitivity is not the primary concern and a robust, cost-effective method is needed, HPLC-DAD is a reliable alternative. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development to make informed decisions for their analytical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of S-Me-DM4-Mediated Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of S-Me-DM4-mediated cytotoxicity with other cytotoxic agents commonly used in antibody-drug conjugates (ADCs). The information is supported by experimental data and detailed methodologies to assist in the rational design and evaluation of next-generation targeted cancer therapies.
Introduction to this compound and Targeted Cytotoxicity
This compound is the S-methylated metabolite of DM4, a potent maytansinoid that induces cell death by inhibiting tubulin polymerization and arresting cells in mitosis.[1] As a cytotoxic payload in ADCs, the specificity of this compound is primarily achieved by its conjugation to a monoclonal antibody that targets tumor-associated antigens. This targeted delivery system aims to concentrate the cytotoxic agent at the tumor site, minimizing systemic exposure and off-target toxicities.[]
A key feature of this compound-mediated cytotoxicity is the "bystander effect," where the membrane-permeable payload can diffuse from the targeted cancer cell to kill adjacent, antigen-negative tumor cells.[3][4] This phenomenon can enhance the therapeutic efficacy of ADCs, particularly in heterogeneous tumors. This guide will delve into the specificity of this compound by comparing its performance with another widely used ADC payload, monomethyl auristatin E (MMAE).
Comparative Analysis of Cytotoxic Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a cytotoxic agent. The following table summarizes the in vitro cytotoxicity of ADCs armed with maytansinoids (like DM4, the precursor to this compound) and auristatins (like MMAE) in various cancer cell lines, highlighting the importance of target antigen expression.
| ADC Payload | Target Antigen | Cell Line | Antigen Expression | IC50 (nM) | Reference |
| DM4 | DDR1 | HT-29 | Positive | ~1 | [5] |
| DM4 | DDR1 | HCT116 | Positive | ~1 | |
| DM4 | DDR1 | SW620 | Negative | >100 | |
| DM4 | DDR1 | LoVo | Negative | >100 | |
| MMAE | Tissue Factor | BxPC-3 | High | 1.15 | |
| MMAE | Tissue Factor | Capan-1 | Low | 105.65 | |
| MMAE | CD22 | DoHH2 | Positive | ~0.14 (converted from 0.02 µg/ml) | |
| MMAE | CD22 | Jurkat | Negative | >17 (converted from >2.5 µg/ml) | |
| MMAE | HER2 | HCC1954 | Positive | 0.1194 | |
| MMAE | HER2 | MDA-MB-231 | Negative | >100 |
Note: this compound is a more potent metabolite of DM4, with reported IC50 values in the picomolar range.
The Bystander Effect: A Double-Edged Sword
The bystander effect is a critical consideration in evaluating the specificity of an ADC payload. While it can enhance anti-tumor activity in heterogeneous tumors, it also carries the risk of off-target toxicity to healthy tissues. Both this compound and MMAE are membrane-permeable and capable of inducing a bystander effect.
A direct quantitative comparison of the bystander killing efficiency of this compound and MMAE is an area of ongoing research. However, the principle can be evaluated using co-culture assays where antigen-positive and antigen-negative cells are grown together.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Normal (non-cancerous) human cell line
-
Complete cell culture medium
-
ADC (e.g., anti-Her2-S-Me-DM4) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium and add to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic mechanism of the payload to take effect (e.g., 72-96 hours for microtubule inhibitors).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to quantify the killing of antigen-negative cells by the ADC-payload released from antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Co-culture the Ag+ and Ag- cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells. Include monoculture controls of both Ag+ and Ag- cells.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and the isotype control ADC.
-
Incubation: Incubate the plates for 72-96 hours.
-
Quantification of Bystander Killing: Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence signal of the treated co-cultures to the untreated co-culture control to determine the percentage of viable Ag- cells. A significant decrease in the viability of the Ag- population in the co-culture treated with the ADC, compared to the Ag- monoculture treated with the same ADC concentration, indicates a positive bystander effect.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for evaluating cytotoxicity and the bystander effect.
Caption: this compound-ADC mechanism and bystander killing pathway.
Conclusion
The specificity of this compound-mediated cytotoxicity is a multifactorial characteristic governed by the selectivity of the monoclonal antibody, the expression level of the target antigen on cancer cells, and the potent, intrinsic cytotoxic activity of the maytansinoid payload. The membrane permeability of this compound allows for a bystander killing effect, which can be advantageous in treating heterogeneous tumors but also necessitates careful evaluation of off-target toxicities.
Direct comparisons with other payloads like MMAE reveal that while both are highly potent, the degree of specificity and the extent of the bystander effect can vary. The choice of payload for an ADC should, therefore, be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic window. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these parameters, facilitating the development of safer and more effective antibody-drug conjugates.
References
Safety Operating Guide
Proper Disposal Procedures for S-Me-DM4: Ensuring Laboratory Safety
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of S-Me-DM4, a potent maytansinoid derivative used in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to mitigate risks to researchers and the environment. This compound is a highly cytotoxic agent that requires specific inactivation steps prior to final disposal.
Core Principles of this compound Disposal
The primary method for the ultimate disposal of cytotoxic waste, including this compound, is high-temperature incineration. However, to enhance safety within the laboratory and for waste management personnel, a chemical inactivation step is mandatory before the waste is collected for incineration. This inactivation process is designed to degrade the cytotoxic payload, rendering it significantly less hazardous. The recommended methods for laboratory-scale inactivation of this compound are alkaline hydrolysis and oxidative degradation.
Quantitative Data for Inactivation Procedures
The following table summarizes the key quantitative parameters for the recommended chemical inactivation methods for this compound.
| Parameter | Alkaline Hydrolysis | Oxidative Degradation |
| Inactivating Agent | Sodium Hydroxide (NaOH) | Sodium Hypochlorite (NaOCl) |
| Concentration | 1 M | 5.25% (household bleach) |
| Treatment Time | 24 hours | 24 hours |
| Temperature | Room Temperature | Room Temperature |
| Recommended For | Liquid waste containing this compound | Liquid & solid waste, equipment |
Experimental Protocols for this compound Inactivation and Disposal
It is imperative that all personnel handling this compound are thoroughly trained in potent compound handling procedures and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed within a certified chemical fume hood.
Protocol 1: Alkaline Hydrolysis for Liquid Waste
This protocol is suitable for the inactivation of liquid waste containing this compound, such as contaminated cell culture media or chromatography eluents.
-
Preparation: In a designated chemical fume hood, place a suitable, labeled, and sealable waste container.
-
Addition of NaOH: Carefully add a volume of 10 M sodium hydroxide (NaOH) solution to the waste container to achieve a final concentration of 1 M NaOH in the this compound containing waste. For example, to every 900 mL of waste, add 100 mL of 10 M NaOH.
-
Mixing: Gently swirl the container to ensure thorough mixing of the waste and the NaOH solution.
-
Inactivation: Seal the container and allow it to stand at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the C-3 ester side chain of the maytansinoid, a critical element for its cytotoxic activity.
-
Neutralization: After the 24-hour inactivation period, carefully neutralize the alkaline waste by slowly adding an appropriate acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips.
-
Final Disposal: The neutralized, inactivated waste can now be collected in a designated hazardous waste container for high-temperature incineration by a certified waste management provider.
Protocol 2: Oxidative Degradation for Liquid and Solid Waste
This protocol is a broadly applicable method for the inactivation of both liquid and solid waste (e.g., contaminated pipette tips, vials, gloves) and for the decontamination of laboratory equipment.
-
Preparation: In a chemical fume hood, prepare a fresh 1:10 dilution of household bleach (approximately 5.25% sodium hypochlorite) in water.
-
Treatment of Liquid Waste: Add a sufficient volume of the diluted bleach solution to the liquid waste to ensure complete immersion and mixing.
-
Treatment of Solid Waste: Place contaminated solid waste in a suitable container and add enough of the diluted bleach solution to completely submerge the items.
-
Decontamination of Surfaces: For decontaminating surfaces or equipment, liberally apply the diluted bleach solution and ensure the surface remains wet for the entire contact time.
-
Inactivation: Allow a minimum contact time of 24 hours at room temperature. Oxidation will degrade the maytansinoid structure, leading to its inactivation.
-
Post-Treatment: After 24 hours, decant the bleach solution from solid waste into a hazardous waste container. The treated solid waste can then be placed in a designated cytotoxic waste container. For liquid waste, it can be collected for incineration. For decontaminated surfaces, wipe away the bleach residue with water.
-
Final Disposal: All treated waste streams must be disposed of as hazardous waste via high-temperature incineration.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling S-Me-DM4
For Immediate Implementation by Laboratory Personnel
Researchers and scientists working with the highly potent cytotoxic agent S-Me-DM4 must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment. The following procedural guidance is based on the known hazards of the parent compound, maytansinoid DM4, due to the limited specific safety data for its metabolite, this compound. Given their structural similarities and the high cytotoxicity of maytansinoids, a conservative approach to handling is imperative.
Core Safety and Handling Data
A summary of critical safety and handling information for this compound and its parent compound DM4 is provided below. This data should be reviewed by all personnel before handling these substances.
| Parameter | Recommendation/Value | Source |
| Toxicity | This compound is a highly toxic metabolite of DM4, a potent microtubule-depolymerizing maytansinoid with strong cytotoxicity.[1][2] | MedChemExpress, TargetMol |
| Occupational Exposure Limits | No specific occupational exposure limit values have been established for this compound or DM4.[3] Handling should be performed in a manner that minimizes any potential for exposure. | MedChemExpress |
| Primary Routes of Exposure | Inhalation, skin contact, and eye contact.[4] | GERPAC |
| Engineering Controls | Work with this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or dust.[4] Ensure adequate ventilation and provide an accessible safety shower and eye wash station. | GERPAC, MedChemExpress |
| Storage Conditions | Store this compound at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light and store under nitrogen if possible. | MedChemExpress |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is the most critical barrier between the researcher and the hazardous chemical. The following multi-level PPE is mandatory for all personnel handling this compound.
Primary Engineering Control: Containment
-
Vented Enclosure: All handling of this compound powder or solutions must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC). This is the primary means of containment and exposure prevention.
Personal Protective Equipment (PPE) Ensemble
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should have extended cuffs and be changed immediately upon suspected contamination or every 30-60 minutes of continuous use. | Prevents skin contact with the highly cytotoxic agent. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Impervious Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) with long sleeves and tight-fitting elastic or knit cuffs. | Protects the body from splashes and spills. The back closure design minimizes the risk of frontal contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield: Wear tightly fitting, indirectly vented chemical splash goggles in combination with a full-face shield. | Provides comprehensive protection against splashes, sprays, and aerosols to the eyes and face. |
| Respiratory Protection | NIOSH-Approved Respirator: For handling the solid form of this compound or when there is a risk of aerosol generation, a NIOSH-approved N95 or higher-level respirator is required. | Protects against the inhalation of fine particles or aerosols of the cytotoxic compound. |
| Foot Protection | Disposable Shoe Covers: Wear two pairs of disposable, skid-resistant shoe covers over laboratory-appropriate closed-toe shoes. | Prevents the tracking of contamination out of the designated handling area. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is essential for minimizing the risk of exposure and contamination when working with this compound.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Management Protocol
In the event of a spill, the following steps must be immediately initiated:
-
Evacuate and Alert: Evacuate all non-essential personnel from the area and immediately notify the laboratory supervisor and safety officer.
-
Contain the Spill: If safe to do so, use an appropriate absorbent material (e.g., diatomite, universal binders) to contain the spill and prevent it from spreading.
-
Decontaminate: Wearing the full PPE ensemble, decontaminate the spill area and all affected equipment by scrubbing with a suitable solvent, such as alcohol.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
All solid and liquid waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container.
-
Sharps: All contaminated sharps must be placed in a designated sharps container for hazardous materials.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and to schedule a waste pickup. Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
